Ethosuximide-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOVYFOVVWLRS-WNWXXORZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethosuximide-d5: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural features of Ethosuximide-d5. This deuterated analog of the anti-epileptic drug Ethosuximide is a critical tool in pharmacokinetic and metabolic research, serving as an internal standard for its quantification.
Core Chemical Properties
This compound, with the CAS number 1989660-59-4, is a stable, isotopically labeled form of Ethosuximide.[1][2] The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analyses.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆D₅NO₂ | [1][3][4] |
| Molecular Weight | 146.20 g/mol | [2][3] |
| CAS Number | 1989660-59-4 | [1][2] |
| IUPAC Name | 3-(ethyl-1,1,2,2,2-d₅)-3-methyl-2,5-pyrrolidinedione | [1] |
| Synonyms | CI-366-d5, NSC 64013-d5 | [1] |
| Appearance | Off-white wax-like solid | [3] |
| Purity | ≥98.6% by HPLC; ≥99% deuterated forms (d₁-d₅) | [1][3] |
| Solubility | Soluble in Methanol | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a pyrrolidine-2,5-dione ring with a methyl group and a deuterated ethyl group attached to the C3 position.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is based on the synthesis method described in patent CN105859604A. This method involves the introduction of the deuterium-labeled ethyl group followed by cyclization to form the pyrrolidine-2,5-dione ring.
Materials:
-
Diethyl methylmalonate
-
Iodoethane-d5
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Lithium tri-tert-butoxyaluminum hydride
-
Tetrahydrofuran (THF)
-
Iodine
-
Triphenylphosphine
-
Imidazole
-
Toluene
-
Trimethylsilyl cyanide
-
Sodium hydroxide (NaOH)
-
Urea
-
Dichloromethane
Procedure:
-
Alkylation: Suspend sodium hydride in DMF. Add diethyl methylmalonate and iodoethane-d5. After the reaction, extract the product with ethyl acetate, dry with anhydrous sodium sulfate, and concentrate. Purify the resulting compound by silica gel chromatography.
-
Selective Reduction: Dissolve the product from the previous step in THF and reduce it using lithium tri-tert-butoxyaluminum hydride to obtain the corresponding diol.
-
Iodination: Dissolve the diol in toluene. In a separate flask, dissolve iodine and triphenylphosphine in toluene. Add the diol solution to the iodine/triphenylphosphine mixture, followed by the addition of imidazole. Heat the reaction mixture. After completion, quench the reaction and extract the iodinated product.
-
Cyanation: React the iodinated product with trimethylsilyl cyanide.
-
Hydrolysis: Hydrolyze the resulting dinitrile using an aqueous solution of sodium hydroxide.
-
Cyclization: Mix the resulting diacid with urea and heat the mixture to induce cyclization, forming this compound. Purify the final product by silica gel chromatography.
Note: This is a generalized procedure based on the patent literature. Specific quantities, reaction times, and temperatures may require optimization for laboratory-scale synthesis.
Analytical Methodology: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of ethosuximide in biological matrices. The following outlines a general workflow for such an analysis.
Caption: General workflow for quantification using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, serum). Proteins are then precipitated using a solvent like acetonitrile. The sample is centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into the LC system. A C18 column is typically used to separate the analyte (ethosuximide) and the internal standard (this compound) from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The compounds are ionized, typically using positive ESI. Specific precursor-to-product ion transitions for both ethosuximide and this compound are monitored in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
-
Quantification: The concentration of ethosuximide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
This technical guide provides a foundational understanding of the chemical properties, structure, and common experimental applications of this compound. For specific applications, further method development and validation are essential.
References
- 1. CN105859604A - Preparation method of deuterated this compound - Google Patents [patents.google.com]
- 2. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Ethosuximide-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the in vitro mechanism of action of ethosuximide. While Ethosuximide-d5 is specified, the available research literature does not delineate a distinct in vitro mechanism for the deuterated form. Deuteration is primarily a strategy to alter pharmacokinetic properties, and it is generally assumed that the fundamental pharmacodynamic mechanisms remain the same. Therefore, this guide synthesizes the established in vitro actions of ethosuximide.
Core Mechanisms of Action
Ethosuximide, a primary therapeutic for absence seizures, exerts its effects through a multi-faceted mechanism primarily centered on the modulation of neuronal excitability. In vitro studies have elucidated several key molecular targets and pathways through which ethosuximide operates.
Primary Target: T-Type Calcium Channels
The most extensively documented mechanism of ethosuximide is the blockade of low-voltage-activated (LVA) T-type calcium channels.[1][2][3][4][5] These channels, particularly the Cav3.1 (α1G) isoform, are highly expressed in thalamic neurons and are instrumental in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[2][3][4] By inhibiting these channels, ethosuximide reduces the flow of calcium ions into neurons, thereby dampening the abnormal rhythmic firing patterns that precipitate seizures.[3] This action is considered a cornerstone of its anti-absence efficacy.[4][6]
Modulation of Synaptic Transmission
Beyond its direct action on ion channels, ethosuximide significantly influences the balance of excitatory and inhibitory neurotransmission.
Enhancement of GABAergic Inhibition: In vitro studies on rat entorhinal cortex slices have demonstrated that ethosuximide increases spontaneous GABA release.[7][8][9][10] This leads to a substantial rise in the ratio of network inhibition to excitation, ultimately decreasing overall neuronal excitability.[7][8][9][10] Notably, this effect occurs without a concurrent change in glutamate release.[7][8]
Table 1: Effect of Ethosuximide on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Rat Entorhinal Cortex Neurons [7]
| Concentration of Ethosuximide | Mean Inter-Event Interval (IEI) of sIPSCs (ms) | Mean Frequency of sIPSCs (Hz) |
| Control | - | 9.2 ± 2.1 |
| 250 µM | 89 ± 9 | 11.4 ± 0.9 |
| 500 µM | 62 ± 9 | 16.2 ± 1.0 |
Table 2: Effect of Ethosuximide on Global Background Conductances in Rat Entorhinal Cortex Neurons [7][10]
| Condition | Mean Global Background Inhibitory Conductance (IBg) (nS) | Mean Global Background Excitatory Conductance (EBg) (nS) |
| Control | 5.8 ± 0.6 | 1.4 ± 0.2 |
Secondary and Emerging Mechanisms
Research has also uncovered other potential targets that may contribute to the therapeutic profile of ethosuximide.
Inhibition of Other Ion Channels: Some evidence suggests that ethosuximide may also exert inhibitory effects on non-inactivating sodium channels and calcium-activated potassium channels.[11][12] These actions, while less pronounced than the T-type calcium channel blockade, could further contribute to the stabilization of neuronal membranes.
G Protein-Activated Inwardly Rectifying K+ (GIRK) Channels: Ethosuximide has been shown to inhibit GIRK channels in Xenopus oocytes and cerebellar granule cells at clinically relevant concentrations.[12] This inhibition is concentration-dependent and could impact neuronal excitability and heart rate.[12]
Neurogenesis and Cellular Signaling Pathways: In vitro studies using hippocampal-derived neural stem cells (NSCs) have indicated that ethosuximide can promote NSC proliferation and neuronal differentiation.[13][14] This effect is thought to be mediated through the activation of the PI3K/Akt/Wnt/β-catenin signaling pathway.[13][14]
Signaling Pathways and Experimental Workflows
Ethosuximide's Impact on Neuronal Excitability
Caption: Overview of Ethosuximide's primary and secondary mechanisms on neuronal excitability.
PI3K/Akt/Wnt/β-Catenin Signaling Pathway in Neurogenesis
Caption: Proposed pathway for Ethosuximide-induced neurogenesis in vitro.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Synaptic Current Recording
This protocol is adapted from studies investigating the effect of ethosuximide on synaptic transmission in rat entorhinal cortex slices.[7][8][9][10]
1. Slice Preparation:
- Male Wistar rats (50-70g) are anesthetized and decapitated.
- The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- Horizontal slices (400 µm) of the entorhinal cortex are cut using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
- Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.
- Neurons in layer V of the medial entorhinal cortex are visualized using infrared differential interference contrast microscopy.
- Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.5 GTP-Na (pH adjusted to 7.3 with CsOH).
- Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded at a holding potential of -70 mV.
- Ethosuximide is bath-applied at the desired concentrations (e.g., 250 µM, 500 µM).
- Data is acquired using an appropriate amplifier and digitized for offline analysis of sIPSC frequency, amplitude, and kinetics.
In Vitro Neural Stem Cell Proliferation and Differentiation Assay
This protocol is based on studies examining the neurogenic potential of ethosuximide.[13][14]
1. NSC Culture:
- Hippocampal-derived neural stem cells (NSCs) are cultured as neurospheres in a serum-free medium supplemented with EGF and FGF-2.
- For differentiation studies, neurospheres are dissociated and plated on poly-L-lysine-coated coverslips in differentiation medium (without EGF and FGF-2).
2. Ethosuximide Treatment:
- Cells are treated with varying concentrations of ethosuximide.
- For proliferation assays, BrdU is added to the culture medium to label dividing cells.
3. Immunocytochemistry:
- After the treatment period, cells are fixed with 4% paraformaldehyde.
- Cells are permeabilized and blocked, then incubated with primary antibodies against markers for proliferation (e.g., anti-BrdU, anti-Ki67) and neuronal differentiation (e.g., anti-β-III-tubulin, anti-MAP2).
- Appropriate fluorescently labeled secondary antibodies are used for visualization.
4. Analysis:
- Fluorescence microscopy is used to capture images.
- The number of labeled cells is quantified to determine the percentage of proliferating cells or differentiated neurons.
Experimental Workflow for In Vitro Drug Effect on Neuronal Activity
Caption: General workflow for assessing the in vitro effects of this compound.
References
- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethosuximide - Wikipedia [en.wikipedia.org]
- 6. Ethosuximide: Mechanism of Action [picmonic.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. Ethosuximide modifies network excitability in the rat entorhinal cortex via an increase in GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of the antiepileptic drug ethosuximide on G protein-activated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Ethosuximide Induces Hippocampal Neurogenesis and Reverses Cognitive Deficits in an Amyloid-β Toxin-induced Alzheimer Rat Model via the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethosuximide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This approach can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life, ultimately resulting in a more favorable safety and efficacy profile. Ethosuximide, a cornerstone in the management of absence seizures, is a prime candidate for deuteration. This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated ethosuximide, with a focus on ethosuximide-d5. It also outlines key experimental protocols for its synthesis and characterization.
Chemical Structure and Nomenclature
Deuterated ethosuximide is a structural analog of ethosuximide where one or more hydrogen atoms have been replaced by deuterium. The most common commercially available and researched variant is this compound, where the five hydrogen atoms of the ethyl group are replaced with deuterium.
Ethosuximide: 3-ethyl-3-methylpyrrolidine-2,5-dione This compound: 3-(ethyl-d5)-3-methylpyrrolidine-2,5-dione
Physical and Chemical Properties
Quantitative experimental data on the physical and chemical properties of deuterated ethosuximide is limited in publicly available literature. However, based on the known properties of the parent compound and general principles of deuteration, the following tables summarize the available and expected data.
General Properties
| Property | Deuterated Ethosuximide (d5) | Non-deuterated Ethosuximide |
| Molecular Formula | C₇H₆D₅NO₂[1] | C₇H₁₁NO₂[2][3] |
| Molecular Weight | 146.2 g/mol [1] | 141.17 g/mol [2][3] |
| CAS Number | 1989660-59-4[1] | 77-67-8[2][3] |
| Appearance | Off-white wax-like solid[4] | White to off-white crystalline powder or waxy solid[2] |
| Purity | >99.5%[5] | Typically high pharmaceutical grade |
| Isotopic Abundance | 98.8%[5] | Not applicable |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅)[1] | Not applicable |
Physicochemical Properties
| Property | Deuterated Ethosuximide (d5) | Non-deuterated Ethosuximide |
| Melting Point | Not explicitly reported. Expected to be very similar to the non-deuterated form. | 64-65 °C[3][6] |
| Boiling Point | Not reported. | Not available |
| Solubility | Soluble in methanol[1] | Freely soluble in water and ethanol[6][7] |
| pKa (Strongest Acidic) | Not explicitly reported. The O-D bond is stronger than the O-H bond, which may lead to a slight difference in pKa.[8] | 9.3[6] |
| LogP | Not reported. Expected to be very similar to the non-deuterated form. | 0.38[9] |
Experimental Protocols
Detailed experimental protocols for the characterization of deuterated ethosuximide are not widely published. However, standard methodologies for the synthesis and analysis of deuterated compounds can be applied.
Synthesis of this compound
A patented method describes the synthesis of deuterated this compound.[5] The general workflow is outlined below. It is important to note that specific reaction conditions, such as temperatures and molar ratios, are optimized to achieve high purity and isotopic abundance.[5]
Caption: Synthesis workflow for deuterated this compound.
Detailed Steps:
-
Introduction of Deuterium: Diethyl methylmalonate reacts with iodoethane-d5 in the presence of a strong base to introduce the deuterated ethyl group.[5]
-
Selective Reduction: The resulting compound is selectively reduced, for example, using lithium tri-tert-butoxyaluminum hydride.[5]
-
Iodination: The reduced compound undergoes iodination.[5]
-
Cyaniding: A cyano group is introduced using a reagent like trimethylsilyl cyanide.[5]
-
Hydrolysis: The compound is hydrolyzed, for instance, with an aqueous solution of NaOH.[5]
-
High-Temperature Cyclization: The final step involves a high-temperature cyclization reaction to form the pyrrolidine-2,5-dione ring of this compound.[5]
Characterization and Purity Analysis
The characterization of deuterated ethosuximide involves confirming its structural integrity and determining its isotopic purity.
Caption: Experimental workflow for the characterization of deuterated ethosuximide.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals relative to an internal standard can provide an initial estimate of isotopic enrichment.
-
²H NMR: Directly observes the deuterium signals, confirming the sites of deuteration.
-
¹³C NMR: Confirms the carbon skeleton of the molecule remains unchanged.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is a crucial technique for determining the isotopic purity and distribution of isotopologues (molecules with different numbers of deuterium atoms).[10][11] By analyzing the mass-to-charge ratio with high accuracy, the relative abundance of d0, d1, d2, d3, d4, and d5 species can be quantified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for the quantitative analysis of deuterated ethosuximide in biological matrices during pharmacokinetic studies.[12][13]
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the synthesized deuterated ethosuximide, separating it from any non-deuterated starting materials or by-products.[4]
Pharmacokinetic Considerations and the Kinetic Isotope Effect
The primary rationale for developing deuterated ethosuximide is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions.
Caption: The kinetic isotope effect on the metabolism of ethosuximide.
Ethosuximide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[6] This metabolism involves the hydroxylation of the ethyl group. By replacing the hydrogens on the ethyl group with deuterium, the rate of this metabolic process is expected to be reduced. This could potentially lead to:
-
Increased plasma concentrations of the active drug.
-
Longer elimination half-life.
-
Reduced inter-individual variability in drug exposure.
-
Potentially lower dosing frequency.
Pharmacokinetic studies are essential to quantify these effects. A typical workflow for such a study is outlined below.
Caption: General workflow for a pharmacokinetic study of deuterated ethosuximide.
Conclusion
Deuterated ethosuximide, particularly this compound, represents a promising modification of a well-established antiepileptic drug. While comprehensive public data on its physical and chemical properties are still emerging, the available information, combined with established principles of deuteration and analytical chemistry, provides a strong foundation for further research and development. The key to realizing the potential of deuterated ethosuximide lies in rigorous experimental characterization and well-designed pharmacokinetic and clinical studies to fully elucidate the impact of the kinetic isotope effect on its clinical performance. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of deuterated pharmaceuticals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethosuximide - Wikipedia [en.wikipedia.org]
- 4. esschemco.com [esschemco.com]
- 5. CN105859604A - Preparation method of deuterated this compound - Google Patents [patents.google.com]
- 6. Ethosuximide | Neupsy Key [neupsykey.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Isotopic Purity of Ethosuximide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ethosuximide-d5, a deuterated analog of the anti-epileptic drug Ethosuximide. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays. This guide covers the synthesis, purity analysis, and detailed experimental protocols for the characterization of this compound.
Introduction
This compound is a stable isotope-labeled version of Ethosuximide, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Ethosuximide in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The accuracy of such quantitative assays relies heavily on the chemical and, critically, the isotopic purity of the internal standard. This guide delves into the technical aspects of ensuring and verifying the high isotopic enrichment of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process designed to introduce the deuterium atoms at a specific position within the molecule with high efficiency. A common synthetic route is outlined in the diagram below.
Caption: Synthetic pathway for this compound.
A patented method describes the synthesis starting from diethyl methylmalonate and iodoethane-d5. The key steps involve the alkylation of diethyl methylmalonate with the deuterated ethyl source, followed by reduction, halogenation, cyanation, hydrolysis, and finally, cyclization with ammonia to form the succinimide ring. This process is designed to yield a product with high chemical purity and isotopic enrichment[1].
Isotopic Purity and Chemical Purity Analysis
The quality of this compound is defined by its chemical purity and its isotopic purity. These parameters are typically determined using a combination of chromatographic and spectroscopic techniques.
Quantitative Data Summary
The following tables summarize the typical purity specifications for commercially available this compound. It is important to note that while certificates of analysis confirm high isotopic enrichment, detailed public data on the specific distribution of d0 to d5 species is limited.
Table 1: Chemical Purity of this compound
| Analytical Method | Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | ≥98.5% |
Table 2: Isotopic Purity of this compound
| Isotopic Purity Parameter | Specification |
| Deuterated Forms (d1-d5) | ≥99% |
| Atom % D | 99% |
| Isotopic Abundance (d5) | 98.8% (as per a specific synthesis method[1]) |
Note: The detailed isotopic distribution (relative abundance of d0, d1, d2, d3, d4, and d5 species) is often not publicly available but is a critical parameter for ensuring the quality of the internal standard.
Experimental Protocols
Detailed experimental protocols are essential for the quality control and proper use of this compound. The following sections outline representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is suitable for determining the chemical purity of this compound and separating it from any non-deuterated or partially deuterated precursors or impurities.
Caption: Workflow for HPLC analysis of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Analysis: The retention time of the main peak corresponding to this compound is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is the primary technique for determining the isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the different isotopologues.
Caption: Workflow for MS analysis of this compound.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatograph or with a direct infusion inlet.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Range: Scan a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 140-150).
-
Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d5) are measured. The isotopic purity is calculated from the relative abundance of the d5 peak compared to the sum of all isotopologue peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions. Both ¹H and ¹³C NMR are valuable.
¹H NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).
-
Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons will be significantly reduced or absent, confirming successful deuteration. The remaining proton signals (from the methyl and succinimide ring protons) should be consistent with the structure.
¹³C NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: As for ¹H NMR.
-
Analysis: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons of the deuterated ethyl group will exhibit splitting due to coupling with deuterium (a triplet for the -CD₂- group and a quintet for the -CD₃ group), providing further confirmation of the location of the deuterium labels.
Conclusion
The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. This guide has outlined the synthetic approach and the analytical methodologies used to ensure its high quality. While detailed isotopic distribution data is not always readily available, the combination of HPLC for chemical purity, mass spectrometry for isotopic enrichment, and NMR for structural confirmation provides a comprehensive characterization of this essential analytical reagent. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for batch-specific purity information.
References
Ethosuximide-d5: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Ethosuximide-d5. This deuterated analog of the anti-epileptic drug Ethosuximide is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its quality and purity, as detailed in the CoA, is paramount for ensuring accurate and reproducible research outcomes.
Quantitative Data Summary
The quantitative data for a specific lot of this compound is summarized below. These values confirm the identity, purity, and quality of the material.
Table 1: General Information and Physical Properties
| Parameter | Specification | Reference |
| Product Name | This compound | [1] |
| Lot Number | GR-13-031 | [1][2] |
| CAS Number | 1989660-59-4 | [1][2][3] |
| Unlabeled CAS No. | 77-67-8 | [1][2] |
| Molecular Formula | C₇H₆D₅NO₂ | [1][2][3] |
| Molecular Weight | 146.20 g/mol | [1][2][3] |
| Appearance | Off-white wax-like solid | [1][2] |
Table 2: Purity and Identity
| Test | Method | Result | Reference |
| Chemical Purity | HPLC | 98.5% | [1] |
| Isotopic Purity | Mass Spectrometry | 99% atom D | [1][2] |
| Identity | ¹H-NMR | Conforms to structure | [1] |
| Identity | Mass Spectrometry | Conforms to structure | [1] |
Experimental Protocols
The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of this compound by separating it from any non-deuterated ethosuximide and other impurities.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected, and the area of each peak is used to calculate the percentage purity of the analyte.
Instrumentation and Conditions:
-
Instrument: Agilent 1100 Series HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Promosil C18, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05 M sodium dihydrogen phosphate, in varying ratios (e.g., 35:65 or 10:90 v/v).[4][5] The mobile phase is typically filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[6]
-
Detector Wavelength: UV detection at 210 nm or 220 nm.[4][5]
-
Injection Volume: 10 µL.
-
Sample Preparation: A known concentration of this compound is prepared in the mobile phase or a suitable solvent like methanol.
Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all observed peaks.
Mass Spectrometry (MS) for Isotopic Purity and Identity
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and isotopic distribution of this compound.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, this confirms the incorporation of five deuterium atoms and determines the percentage of the deuterated species.
Instrumentation and Conditions:
-
Instrument: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[1][7]
-
Ionization Mode: ESI can be performed in either positive or negative ion mode. For this compound, the [M-H]⁻ ion is observed in negative mode.[1]
-
Sample Introduction: The sample is typically introduced via direct infusion or through an LC system (LC-MS).
-
Data Acquisition: Full scan mode is used to obtain the mass spectrum.
Data Analysis:
-
Identity Confirmation: The observed monoisotopic mass of the [M-H]⁻ ion of this compound (C₇H₅D₅NO₂)⁻ is compared to its calculated mass.
-
Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms, as well as partially deuterated species (d1-d4), are used to calculate the isotopic purity, often expressed as "% atom D".[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium atoms are in the correct positions.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides detailed information about the structure of the molecule, including the number and types of protons and their connectivity. In this compound, the absence of signals from the ethyl group protons confirms successful deuteration.
Instrumentation and Conditions:
-
Instrument: A high-field NMR spectrometer, such as a 600 MHz instrument.[1]
-
Solvent: A deuterated solvent, typically Chloroform-d (CDCl₃), is used to dissolve the sample.[1]
-
Reference Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
Data Analysis: The resulting spectrum is analyzed for the characteristic signals of the non-deuterated parts of the molecule. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the identity and high isotopic enrichment of this compound.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the Certificate of Analysis process and the relationship between the different analytical tests.
Caption: Workflow for generating a Certificate of Analysis for this compound.
Caption: Relationship of analytical tests to the final purity assessment.
References
- 1. esschemco.com [esschemco.com]
- 2. esschemco.com [esschemco.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inventi.in [inventi.in]
- 7. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers of Ethosuximide-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reproducibility of quantitative analytical methods. This technical guide provides an in-depth overview of commercial suppliers for Ethosuximide-d5, a deuterated analog of the anti-epileptic drug Ethosuximide, commonly utilized in pharmacokinetic and metabolic research.
This document summarizes key technical data from various suppliers, presents detailed experimental protocols for its application in mass spectrometry-based assays, and visualizes the underlying signaling pathway of Ethosuximide's therapeutic action.
Supplier and Product Specifications
The following table provides a comparative summary of commercially available this compound for research purposes. It is important to note that availability and specifications may vary, and researchers should always consult the supplier's most recent certificate of analysis.
| Supplier | Catalog Number | Purity | Isotopic Purity | Formulation | Storage | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cayman Chemical | 30759 | ≥98% | ≥99% deuterated forms (d1-d5) | Solid | -20°C | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |
| MedChemExpress | HY-B1378S1 | >98% | Not Specified | Solid | -20°C (powder) | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |
| Toronto Research Chemicals | E795002 | 98% | Not Specified | Solid | -20°C | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |
| Santa Cruz Biotechnology | sc-219503 | Not Specified | Not Specified | Solid | Room Temperature | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |
| LGC Standards | TRC-E795002-10MG | Not Specified | Not Specified | Solid | Not Specified | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis of Ethosuximide in biological matrices by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
LC-MS/MS Method for Quantification of Ethosuximide in Human Plasma
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethosuximide: Precursor ion (m/z) 142.1 → Product ion (m/z) 70.1
-
This compound: Precursor ion (m/z) 147.1 → Product ion (m/z) 75.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Ethosuximide
Ethosuximide exerts its therapeutic effect primarily by inhibiting T-type calcium channels in thalamic neurons.[1][2][3] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[4] By blocking these channels, Ethosuximide reduces the neuronal excitability that leads to these seizures.
Caption: Mechanism of action of Ethosuximide in thalamic neurons.
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of Ethosuximide in a biological sample using this compound as an internal standard.
References
An In-depth Technical Guide on the Mechanism of Action of Ethosuximide on T-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethosuximide, a cornerstone in the treatment of absence seizures, exerts its therapeutic effect primarily through the modulation of low-voltage-activated T-type calcium channels. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of ethosuximide. It delves into the quantitative aspects of its interaction with the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3), details the experimental protocols used to elucidate its mechanism, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of neuroscience, pharmacology, and drug development.
Introduction
Absence epilepsy is a neurological disorder characterized by brief, sudden lapses in consciousness, accompanied by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG). The thalamocortical circuitry, a network of neurons connecting the thalamus and the cerebral cortex, plays a pivotal role in the generation of these pathological oscillations.[1] T-type calcium channels, particularly those expressed in thalamic neurons, are critical components of this circuitry, contributing to the burst firing of neurons that underlies the spike-and-wave discharges.[2] Ethosuximide's efficacy in treating absence seizures is attributed to its ability to suppress this aberrant neuronal activity by targeting these channels.[3]
Molecular Target: T-type Calcium Channels
The primary molecular target of ethosuximide is the family of low-voltage-activated (LVA) T-type calcium channels.[1] These channels are encoded by three distinct genes: CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3). They are characterized by their ability to be activated by small depolarizations from a hyperpolarized resting membrane potential, their transient opening, and their rapid voltage-dependent inactivation.[4]
Isoform-Specific Inhibition
Ethosuximide exhibits a blocking effect on all three T-type calcium channel isoforms. However, the potency of this inhibition can vary depending on the specific isoform and the experimental conditions. The inhibitory concentrations (IC50) reported in the literature show some variability, which may be attributed to differences in experimental systems (e.g., native neurons vs. heterologous expression systems), recording conditions, and the holding potential used in electrophysiological recordings.
Table 1: Quantitative Data on Ethosuximide's Inhibition of T-type Calcium Channels
| Channel Isoform | IC50 Value | Cell Type/Expression System | Experimental Conditions | Reference |
| CaV3.1 (α1G) | ~0.6 mM (for persistent current) | Human cloned channels in mammalian cells | State-dependent block, higher affinity for inactivated channels | [5] |
| CaV3.2 (α1H) | Not explicitly stated for ethosuximide alone | Human cloned channels in mammalian cells | State-dependent block | [5] |
| CaV3.3 (α1I) | Not explicitly stated for ethosuximide alone | Human cloned channels in mammalian cells | State-dependent block | [5] |
| Native T-type Channels | ~250-750 µM (therapeutic range) | Acutely dissociated thalamocortical neurons | Dose-dependent reduction of T-type current | [6] |
It is crucial to note that ethosuximide's block is state-dependent, showing a higher affinity for the inactivated state of the channel.[5] This property is significant as it suggests that ethosuximide may preferentially target neurons that are already engaged in the pathological oscillatory activity characteristic of absence seizures, where T-type channels are more likely to be in the inactivated state.
Experimental Protocols
The investigation of ethosuximide's mechanism of action relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane of a neuron or a cell expressing T-type calcium channels.
Protocol for Whole-Cell Recording of T-type Calcium Currents:
-
Cell Preparation: Acutely dissociate thalamic neurons from animal models (e.g., rats, mice) or use cell lines (e.g., HEK-293) stably or transiently expressing specific human T-type calcium channel isoforms.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH. The use of TEA (tetraethylammonium) helps to block potassium channels, isolating the calcium currents.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl2, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside, and EGTA is a calcium chelator used to control intracellular calcium concentration.[7]
-
-
Recording:
-
A glass micropipette with a resistance of 4-8 MΩ is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.[8]
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.
Voltage-Clamp Protocol to Assess Ethosuximide Block
To study the effect of ethosuximide on T-type calcium channels, a specific voltage-clamp protocol is employed.
Protocol:
-
Holding Potential: The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure that the T-type channels are in the closed, resting state and available for activation.[7]
-
Test Pulse: A depolarizing voltage step (e.g., to -30 mV) is applied to activate the T-type channels and elicit an inward calcium current.[7]
-
Drug Application: Ethosuximide is applied to the external solution at various concentrations.
-
Measurement of Inhibition: The peak amplitude of the T-type current is measured before and after the application of ethosuximide to determine the percentage of block and calculate the IC50 value.
-
State-Dependence: To assess state-dependent block, the holding potential can be varied. For instance, holding the cell at a more depolarized potential (e.g., -75 mV) will increase the proportion of channels in the inactivated state, and the block by ethosuximide is expected to be enhanced.[6]
Signaling Pathways and Logical Relationships
Ethosuximide's action on T-type calcium channels has downstream effects on neuronal excitability and network activity within the thalamocortical circuit.
Thalamocortical Rhythms and Absence Seizures
The thalamocortical circuitry is central to the generation of the 3-Hz spike-and-wave discharges seen in absence seizures. T-type calcium channels in thalamic neurons are key players in this process.
References
- 1. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethosuximide Affects Paired-Pulse Facilitation in Somatosensory Cortex of WAG\Rij Rats as a Model of Absence Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of Thalamic T-Type Ca2+ Channels by Ethosuximide Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
An In-Depth Technical Guide to the Pharmacokinetics of Ethosuximide and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the anti-epileptic drug ethosuximide. It also explores the potential pharmacokinetic profile of its deuterated analog, a concept of significant interest in drug development for its potential to improve therapeutic outcomes. While specific pharmacokinetic data for a deuterated version of ethosuximide are not publicly available, this guide will extrapolate the likely effects of deuteration based on the well-documented metabolic pathways of ethosuximide and the established principles of the kinetic isotope effect.
Pharmacokinetics of Ethosuximide
Ethosuximide is a succinimide anticonvulsant primarily used in the treatment of absence seizures.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ethosuximide in humans.
| Parameter | Value | Reference |
| Bioavailability (F) | >90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 3-7 hours (children), ~4 hours (adults) | [2] |
| Volume of Distribution (Vd) | ~0.7 L/kg | [1] |
| Plasma Protein Binding | Negligible | [1] |
| Elimination Half-Life (t½) | 30-40 hours (children), 50-60 hours (adults) | [1][3] |
| Therapeutic Plasma Concentration | 40-100 µg/mL | [1] |
| Metabolism | ~80% hepatic, primarily by CYP3A4 | [1][4] |
| Excretion | 10-20% excreted unchanged in urine | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic data. Below are typical protocols for key experiments in ethosuximide research.
A common study design to determine the pharmacokinetics of ethosuximide involves administering a single oral dose to healthy volunteers or patients with epilepsy.
-
Study Design: A single-center, open-label, single-dose study.
-
Subjects: Healthy adult volunteers or pediatric patients with absence epilepsy.[5][6]
-
Drug Administration: A single oral dose of ethosuximide (e.g., 500 mg) is administered after an overnight fast.[6]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of ethosuximide are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, t½, and Vd.
These studies are essential for identifying the enzymes responsible for drug metabolism.
-
Materials: Human liver microsomes (HLMs), ethosuximide, NADPH regenerating system, and specific cytochrome P450 (CYP) inhibitors or antibodies.
-
Incubation: Ethosuximide is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.[4]
-
Metabolite Identification: The formation of metabolites is monitored over time using LC-MS/MS.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, the experiment is repeated with the addition of selective chemical inhibitors or antibodies for different CYP isozymes (e.g., ketoconazole for CYP3A4).[4] A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of the metabolic reaction, incubations are performed with varying concentrations of ethosuximide.[4]
Signaling Pathways and Experimental Workflows
Diagram 1: Ethosuximide Metabolism Pathway
Caption: Metabolic fate of ethosuximide.
Diagram 2: Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow of a clinical pharmacokinetic study.
Deuterated Ethosuximide: A Pharmacokinetic Perspective
Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific positions in a drug molecule, a process known as deuteration, can alter its pharmacokinetic properties. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.
While a specific deuterated analog of ethosuximide is not commercially available and its pharmacokinetic data is not published, a patent exists for the preparation of deuterated ethosuximide-d5 for such studies. Based on the known metabolism of ethosuximide, we can hypothesize the potential effects of deuteration.
Hypothesized Pharmacokinetic Profile of Deuterated Ethosuximide
The primary route of ethosuximide metabolism is hydroxylation, mediated mainly by CYP3A4.[4] This process involves the breaking of C-H bonds. By strategically replacing these hydrogens with deuterium, the rate of metabolism could be slowed.
Potential Advantages of a Deuterated Ethosuximide Analog:
-
Reduced Metabolic Rate: Deuteration at the sites of metabolism (the ethyl and methyl groups) would likely decrease the rate of hydroxylation by CYP3A4.
-
Increased Half-Life and Exposure: A slower metabolic rate would lead to a longer elimination half-life (t½) and increased overall drug exposure (AUC).
-
Lower Dosing Frequency: An extended half-life could potentially allow for less frequent dosing, improving patient adherence.
-
Reduced Peak-to-Trough Fluctuations: Slower metabolism may lead to more stable plasma concentrations, potentially reducing concentration-dependent side effects.
-
Reduced Formation of Metabolites: While the known metabolites of ethosuximide are inactive, in other drugs, deuteration can reduce the formation of toxic metabolites.
The following table provides a hypothetical comparison of the pharmacokinetic parameters of ethosuximide and its deuterated analog.
| Parameter | Ethosuximide (Known) | Deuterated Ethosuximide (Hypothesized) | Potential Clinical Implication |
| Metabolic Clearance | Moderate | Lower | Increased drug exposure |
| Elimination Half-Life (t½) | 30-60 hours | Longer | Reduced dosing frequency |
| Area Under the Curve (AUC) | Standard | Higher | Potential for dose reduction |
| Peak Plasma Concentration (Cmax) | Standard | Potentially lower with slower absorption/metabolism | Improved tolerability |
Experimental Protocol for a Comparative Pharmacokinetic Study
To confirm these hypotheses, a comparative pharmacokinetic study in a relevant animal model or in humans would be necessary.
-
Study Design: A randomized, crossover study comparing single oral doses of ethosuximide and its deuterated analog.
-
Subjects: Healthy volunteers.
-
Drug Administration: Subjects would receive a single dose of ethosuximide, followed by a washout period, and then a single dose of the deuterated analog.
-
Bioanalysis: A validated LC-MS/MS method would be required to differentiate and quantify both ethosuximide and its deuterated analog in plasma samples.
-
Data Analysis: Pharmacokinetic parameters for both compounds would be calculated and compared statistically to determine the effect of deuteration.
Logical Relationship of Deuteration and Metabolism
Diagram 3: Impact of Deuteration on Ethosuximide Metabolism
Caption: Deuteration slows metabolic bond cleavage.
Conclusion
The pharmacokinetics of ethosuximide are well-characterized, demonstrating good bioavailability, a long half-life, and metabolism primarily through CYP3A4. While clinical data for a deuterated analog of ethosuximide is not currently available, the principles of the kinetic isotope effect suggest that deuteration could lead to a more favorable pharmacokinetic profile. Specifically, a reduced rate of metabolism could result in a longer half-life, increased drug exposure, and potentially a reduced dosing frequency and improved side-effect profile. Further preclinical and clinical studies are necessary to validate these hypotheses and to determine if a deuterated version of ethosuximide could offer a significant therapeutic advantage in the treatment of absence seizures. This guide serves as a foundational resource for researchers and drug developers interested in this promising area of medicinal chemistry.
References
- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Ethosuximide drug interactions | Litt's Drug Eruption and Reaction Database [drugeruptiondata.com]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of ethosuximide by human hepatic microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ethosuximide in Human Plasma by LC-MS/MS Using Ethosuximide-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethosuximide in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ethosuximide-d5, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving ethosuximide.
Introduction
Ethosuximide is an anticonvulsant medication primarily used for the treatment of absence seizures.[1] Therapeutic drug monitoring of ethosuximide is crucial to optimize treatment efficacy and minimize toxicity, as the drug exhibits a narrow therapeutic window.[2] LC-MS/MS has become the preferred method for the quantification of antiepileptic drugs due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4][5][6] This application note provides a comprehensive protocol for the reliable quantification of ethosuximide in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ethosuximide certified reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of ethosuximide and the internal standard from human plasma.
-
To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.9 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 4.0 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the detection and quantification of ethosuximide and this compound.
| Parameter | Ethosuximide | This compound |
| Precursor Ion (m/z) | 142.1 | 147.1 |
| Product Ion (m/z) | 70.1 | 70.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Ionization Mode | ESI Positive | ESI Positive |
Results and Discussion
Method Validation
The described method was validated for linearity, precision, accuracy, and recovery.
Linearity:
The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 5 | < 5% | < 5% | ± 5% | ± 5% |
| Medium | 50 | < 5% | < 5% | ± 5% | ± 5% |
| High | 150 | < 5% | < 5% | ± 5% | ± 5% |
Recovery:
The extraction recovery of ethosuximide and this compound from human plasma was determined to be consistent and reproducible across the different QC levels.
| Analyte | Recovery (%) |
| Ethosuximide | > 90% |
| This compound | > 90% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for ethosuximide quantification.
Ethosuximide Mechanism of Action
Caption: Mechanism of action of ethosuximide.
Ethosuximide Metabolic Pathway
Caption: Metabolic pathway of ethosuximide.
Conclusion
This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of ethosuximide in human plasma using this compound as an internal standard. The simple sample preparation and rapid analysis time make this method ideal for high-throughput clinical research and therapeutic drug monitoring, facilitating personalized medicine for patients with absence seizures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Ethosuximide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
AP-LCMS-0324
Introduction
Ethosuximide is an anticonvulsant medication primarily used to treat absence seizures. Therapeutic drug monitoring (TDM) of ethosuximide is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of toxicity. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethosuximide in human plasma. The use of a stable isotope-labeled internal standard, Ethosuximide-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle
This method utilizes protein precipitation for simple and efficient sample preparation. The analyte, ethosuximide, and the internal standard, this compound, are separated from plasma proteins. The resulting supernatant is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both ethosuximide and this compound. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of ethosuximide in the sample.
Materials and Reagents
-
Analytes: Ethosuximide, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Chemicals: Ammonium acetate (LC-MS grade)
-
Biological Matrix: Drug-free human plasma
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethosuximide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the ethosuximide stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the ethosuximide working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at desired concentrations.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | A standard UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 10 mM ammonium acetate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient to ensure separation from matrix components. A typical run time is around 5 minutes. |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500 °C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 1: MRM Transitions for Ethosuximide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethosuximide | 142.1 | 70.1 |
| This compound | 147.1 | 70.1 |
Method Validation
The method was validated according to regulatory guidelines, and the results are summarized in the tables below.
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear regression with 1/x weighting |
| Linearity Range | 0.25 - 60.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |
| Low | 0.75 | < 10 | < 10 | 90 - 110 |
| Mid | 15 | < 10 | < 10 | 90 - 110 |
| High | 50 | < 10 | < 10 | 90 - 110 |
Data presented are representative and may vary between laboratories.
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ethosuximide | > 90% | Minimal |
| This compound | > 90% | Minimal |
Visualizations
Caption: Experimental workflow for the quantitative analysis of ethosuximide.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of ethosuximide in human plasma using this compound as an internal standard. The protein precipitation sample preparation is straightforward and high-throughput. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This validated method is suitable for therapeutic drug monitoring and pharmacokinetic studies of ethosuximide.
References
Application Notes and Protocols: Use of Ethosuximide-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethosuximide-d5 as an internal standard in the pharmacokinetic analysis of ethosuximide. Detailed protocols for sample preparation and bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined to ensure accurate and reproducible results in preclinical and clinical research.
Introduction
Ethosuximide is an anticonvulsant medication primarily used to treat absence seizures.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are best practice in quantitative bioanalysis using mass spectrometry.[4] The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the parent drug.[5][6][7] this compound, being chemically identical to ethosuximide but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, making it an ideal internal standard.
Pharmacokinetic Parameters of Ethosuximide
The pharmacokinetic profile of ethosuximide has been characterized in various species, including humans, monkeys, and rats.[8][9][10] A summary of key pharmacokinetic parameters is presented in Table 1. The elimination half-life of ethosuximide is notably long, ranging from 30 to 60 hours in adults, which necessitates a considerable time to reach steady-state concentrations.[2]
Table 1: Summary of Ethosuximide Pharmacokinetic Parameters
| Parameter | Human (Adults) | Rhesus Monkeys | Rats |
| Elimination Half-life (t½) | 50 - 60 hours[2] | ~28.5 hours[9] | Shorter for (R)-enantiomer than (S)-enantiomer[1][8] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 7 hours (children) | Not specified | Not specified |
| Bioavailability | >90%[2] | ~96%[9] | Not specified |
| Volume of Distribution (Vd) | ~0.7 L/kg[11] | ~0.80 L/kg[9] | Not specified |
| Clearance (CL) | 9.2 ± 1.9 mL/kg/h[11] | 19.2 ± 2.70 mL/hr/kg[9] | Higher for (R)-enantiomer[1][8] |
Note: Values can vary based on factors such as age, co-medications, and individual patient characteristics.
Experimental Protocols
I. Bioanalytical Method for Ethosuximide Quantification in Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of ethosuximide in plasma samples using this compound as an internal standard.
A. Materials and Reagents
-
Ethosuximide analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
B. Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm)[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethosuximide: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be optimized in the laboratory)
-
This compound: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be optimized in the laboratory, typically +5 Da from the parent compound)
-
C. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (90% A: 10% B).
-
Vortex to mix and inject into the LC-MS/MS system.
D. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ethosuximide into blank plasma.
-
The calibration curve should cover the expected concentration range in the study samples.
-
QC samples should be prepared at low, medium, and high concentrations.
II. In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general workflow for conducting a pharmacokinetic study of ethosuximide in rats.
A. Animal Dosing and Sampling
-
Acclimate male Sprague-Dawley rats for at least one week prior to the study.
-
Administer a single oral or intravenous dose of ethosuximide.
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
B. Data Analysis
-
Quantify ethosuximide concentrations in the plasma samples using the validated LC-MS/MS method described above.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, Vd, and CL.
Diagrams
Caption: Workflow for a pharmacokinetic study of ethosuximide.
Caption: Mechanism of action of ethosuximide on T-type calcium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Synthesis of highly deuterium-labeled (R)-K-13675, PPAR alpha agonist, for use as an internal standard for low-level quantification of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The pharmacokinetics of ethosuximide enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Determination and Pharmacokinetic Profile of Ethosuximide in Korean Subjects -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 11. Effect of enzyme inducing anticonvulsants on ethosuximide pharmacokinetics in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Ethosuximide
Introduction
Ethosuximide is an anticonvulsant medication primarily used to treat absence seizures. Accurate and reliable quantification of ethosuximide in various matrices, including plasma and pharmaceutical formulations, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and determination of ethosuximide.
Principle
This method utilizes reversed-phase HPLC with UV detection. The separation is achieved on a C18 or a similar non-polar stationary phase. The mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, which allows for the efficient separation of ethosuximide from endogenous components and potential impurities.[1][2][3][4] Detection is performed at a wavelength where ethosuximide exhibits significant absorbance, ensuring high sensitivity.[2][3][4][5]
Chromatographic Conditions
Several HPLC and UPLC methods have been reported for the analysis of ethosuximide. The following tables summarize the key parameters from various validated methods.
Table 1: HPLC-UV Methods for Ethosuximide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Promosil C18 (250 x 4.6 mm, 5 µm)[4][6] | C-8 Reverse Phase[3] | RP-18[5] | Newcrom R1[1] |
| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate and Methanol (90:10 v/v), pH 3.5[3][4] | Acetonitrile/Phosphate Buffer (35/65)[3] | Acetonitrile/Water (17/83 by volume)[2] | Acetonitrile, Water, and Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified | Not Specified |
| Detection (UV) | 210 nm[3][4] | 220 nm[3] | 195 nm[2] | Not Specified |
| Temperature | 25°C[3] | 25°C[3] | Not Specified | Not Specified |
| Injection Vol. | 20 µL | Not Specified | 20 µL[2] | Not Specified |
| Linearity | 2.0-30.0 µg/mL[3][4] | Not Specified | 1 to 100 mg/l[2] | Not Specified |
| LOD | 0.14 µg/mL[3][4] | 1000 ng/mL[3] | 0.5 mg/liter[2] | Not Specified |
Table 2: UPLC-MS/MS Method for Ethosuximide Analysis
| Parameter | Method 5 |
| Column | Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm)[7] |
| Mobile Phase | Isocratic elution[7] (Specifics not detailed) |
| Flow Rate | 0.250 mL/min[7] |
| Detection | Triple-quadrupole tandem mass spectrometer (MRM mode)[7] |
| Ionization | Electrospray Ionization (ESI)[2][7] |
| Linearity | 0.25-60.0 µg/mL[7] |
| LLOQ | 0.25 µg/mL[7] |
| Analysis Time | 1.8 min[7] |
Experimental Protocol: HPLC-UV Method
This protocol is a generalized procedure based on commonly cited methods.[3][4] Researchers should validate the method in their laboratory to ensure performance.
1. Materials and Reagents
-
Ethosuximide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Phosphoric acid or Sodium hydroxide (for pH adjustment)
-
Water (HPLC grade or ultrapure)
-
0.45 µm membrane filters for solvent filtration
2. Instrument and Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm) for sample filtration
3. Preparation of Solutions
-
Mobile Phase (0.05 M Sodium Dihydrogen Phosphate and Methanol, 90:10 v/v, pH 3.5):
-
Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution.
-
Mix 900 mL of the 0.05 M sodium dihydrogen phosphate solution with 100 mL of methanol.
-
Adjust the pH of the mixture to 3.5 using phosphoric acid.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of ethosuximide reference standard.
-
Dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
4. Sample Preparation
-
Plasma/Serum Samples:
-
A protein precipitation or liquid-liquid extraction method is typically required. For protein precipitation, mix the plasma sample with a precipitating agent like acetonitrile or methanol in a specific ratio (e.g., 1:3).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
-
Pharmaceutical Formulations (e.g., Capsules, Oral Solution):
-
For capsules, accurately weigh the contents of several capsules to determine the average weight. Take a portion of the pooled powder equivalent to a known amount of ethosuximide and dissolve it in the mobile phase.
-
For oral solutions, accurately dilute a known volume of the solution with the mobile phase to bring the concentration into the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
5. Chromatographic Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and samples.
-
Record the chromatograms and integrate the peak areas for ethosuximide.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the ethosuximide standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of ethosuximide in the samples using the calibration curve.
Workflow Diagram
References
- 1. Separation of Ethosuximide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. High-performance liquid chromatographic determination of ethosuximide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Ethosuximide-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Ethosuximide-d5, a deuterated internal standard for the therapeutic drug monitoring of the anti-epileptic drug ethosuximide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary reagents, equipment, sample preparation, and instrumental parameters.
Introduction
Ethosuximide is a first-line treatment for absence seizures. Therapeutic drug monitoring of ethosuximide is crucial for optimizing patient dosage, ensuring efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by mass spectrometry. It corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[1]
This compound (3-(ethyl-1,1,2,2,2-d5)-3-methyl-2,5-pyrrolidinedione) has a molecular formula of C₇H₆D₅NO₂.[2] This document outlines a robust LC-MS/MS method for its detection and quantification in biological matrices.
Experimental Protocols
This section provides a comprehensive methodology for the analysis of Ethosuximide and its deuterated internal standard, this compound.
Materials and Reagents
-
Ethosuximide certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting ethosuximide from plasma samples.[3]
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 100 µL of acetonitrile containing the internal standard (this compound).[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial.
-
Dilute the supernatant 10-fold with the initial mobile phase (e.g., 95% Mobile Phase A).[3]
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Parameters
The following chromatographic conditions are recommended for the separation of ethosuximide and this compound.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column, such as a Hypersil GOLD™ (50 x 2.1 mm, 1.9 µm) or equivalent.[3] |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate.[4] |
| Mobile Phase B | Methanol with 0.1% formic acid and 10 mM ammonium acetate.[4] |
| Gradient Elution | A gradient optimized for the separation of the analytes. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.[4] |
| Flow Rate | 0.4 mL/min.[3] |
| Column Temperature | 40 °C.[3] |
| Injection Volume | 5 µL for positive ionization mode.[3] |
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a heated electrospray ionization (HESI) source is recommended.[3]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[4] |
| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-5 kV. |
| Source Temperature | Optimized for the specific instrument, e.g., 350 °C. |
| Gas Flow Rates | Nebulizer and auxiliary gas flows should be optimized for maximum signal intensity. |
| Collision Gas | Argon at a pressure optimized for fragmentation. |
Quantitative Data
The following tables summarize the key quantitative parameters for the detection of ethosuximide and this compound. The MRM parameters for this compound are deduced based on the known transitions for ethosuximide and the mass shift introduced by the five deuterium atoms.
Table 1: Molecular Information
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) |
| Ethosuximide | C₇H₁₁NO₂ | 141.17 |
| This compound | C₇H₆D₅NO₂ | 146.20 |
Table 2: MRM Transitions and Mass Spectrometer Settings
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (CE) (eV) |
| Ethosuximide | 142.1 | 114.1 | 15 |
| This compound | 147.1 | 119.1 | 15 |
Note: Collision energy may require optimization based on the specific instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of ethosuximide using this compound as an internal standard.
Caption: A schematic of the sample preparation and analysis workflow.
Logical Relationship of Quantification
The diagram below outlines the principle of using an internal standard for quantification in mass spectrometry.
Caption: The relationship between analyte and internal standard signals for quantification.
References
Protocol for Therapeutic Drug Monitoring of Ethosuximide using Ethosuximide-d5 as an Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethosuximide is an anticonvulsant medication primarily used in the management of absence seizures.[1] Therapeutic Drug Monitoring (TDM) of ethosuximide is crucial to ensure plasma concentrations are within the therapeutic window, maximizing efficacy while minimizing toxicity.[2] The generally accepted therapeutic range for ethosuximide is 40-100 µg/mL.[2] This document provides a detailed protocol for the quantitative analysis of ethosuximide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethosuximide-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
Mechanism of Action: T-type Calcium Channel Inhibition
Ethosuximide's primary mechanism of action involves the inhibition of T-type voltage-gated calcium channels in thalamic neurons.[3][4][5][6][7] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.[4] By blocking these channels, ethosuximide reduces the flow of calcium ions into the neurons, which in turn dampens the abnormal rhythmic firing patterns and stabilizes neuronal activity, thereby preventing seizures.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the therapeutic drug monitoring of ethosuximide using this compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethosuximide | C₇H₁₁NO₂ | 141.17 |
| This compound | C₇H₆D₅NO₂ | 146.20 |
Table 2: Therapeutic Drug Monitoring Parameters
| Parameter | Value | Reference |
| Therapeutic Range | 40 - 100 µg/mL | [2] |
| Toxic Concentration | > 150 µg/mL | |
| Half-life (Adults) | 40 - 60 hours | [2] |
| Half-life (Children) | 30 - 40 hours | [2] |
| Protein Binding | Negligible |
Table 3: LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ethosuximide | 142.1 | 114.1 | Positive |
| This compound | 147.1 | 119.1 | Positive |
Experimental Protocol: Quantification of Ethosuximide in Human Plasma
This protocol outlines a robust and sensitive method for the determination of ethosuximide concentrations in human plasma samples.
References
- 1. shimadzu.it [shimadzu.it]
- 2. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ethosuximide - Wikipedia [en.wikipedia.org]
- 7. prezi.com [prezi.com]
Application of Ethosuximide-d5 in Bioequivalence Studies: A Comprehensive Guide
For Immediate Release
[City, State] – [Date] – In the landscape of generic drug development, establishing bioequivalence is a critical step for regulatory approval. For antiepileptic drugs like ethosuximide, precise and reliable bioanalytical methods are paramount. The use of a stable isotope-labeled internal standard, such as Ethosuximide-d5, is the gold standard in these studies, ensuring the accuracy and robustness of pharmacokinetic assessments. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in bioequivalence studies.
Introduction to Bioequivalence and the Role of this compound
Bioequivalence studies are designed to demonstrate that a generic drug product has the same rate and extent of absorption as the reference listed drug.[1] These studies typically rely on the measurement of key pharmacokinetic (PK) parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), following administration of the test and reference products to healthy volunteers.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for minimizing analytical variability.[2] Since this compound has nearly identical physicochemical properties to ethosuximide, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of any variations that may occur during sample preparation and analysis, leading to highly reliable results.[2]
Mechanism of Action of Ethosuximide
Ethosuximide is an anticonvulsant medication primarily used in the treatment of absence seizures. Its therapeutic effect is achieved through the inhibition of T-type voltage-sensitive calcium channels in thalamic neurons.[3] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms during absence seizures. By binding to and blocking these channels, ethosuximide reduces the flow of calcium ions into the neurons, thereby suppressing the abnormal rhythmic firing and preventing seizures.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for ethosuximide is a single-dose, randomized, two-period, two-sequence, crossover study conducted under fasting conditions.[4]
Study Population: A cohort of healthy adult subjects. The number of subjects is determined by the intra-subject variability of the drug's pharmacokinetics to ensure sufficient statistical power.[5]
Dosing and Administration: Subjects receive a single oral dose of the test ethosuximide formulation and the reference formulation in separate study periods. The drug is administered with a standardized volume of water after an overnight fast.[4]
Washout Period: A washout period of at least 21 days is maintained between the two dosing periods to ensure complete elimination of the drug from the body before the next administration. This is based on the long half-life of ethosuximide, which is approximately 40-60 hours.[3][4]
Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant at pre-specified time points before and after drug administration. Sampling is continued for a duration sufficient to characterize the plasma concentration-time profile, typically up to 72 hours post-dose.[4]
Bioanalytical Method: LC-MS/MS Quantification of Ethosuximide in Human Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethosuximide in human plasma, utilizing this compound as the internal standard.
1. Materials and Reagents:
-
Ethosuximide reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
2. Sample Preparation (Protein Precipitation): [6]
-
Pipette 50 µL of human plasma (calibrators, quality controls, or study samples) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., Hypersil GOLD 2.1 x 50 mm, 1.9 µm) is suitable.[6]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.4 mL/min.[6]
-
Injection Volume: 5-10 µL.[6]
-
Column Temperature: Maintained at 40°C.[6]
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethosuximide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 142.1 → 70.1).
-
This compound: Monitor the transition of its precursor ion to a corresponding product ion (e.g., m/z 147.1 → 70.1).
-
-
Data Analysis: The concentration of ethosuximide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
5. Method Validation: [7] The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
The pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject. The key parameters for bioequivalence assessment, AUC and Cmax, are then statistically analyzed. Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios of the test to reference product for both AUC and Cmax fall within the acceptance range of 80.00% to 125.00%.[4][8]
Table 1: Summary of Pharmacokinetic Parameters from an Ethosuximide Bioequivalence Study [4]
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| AUC₀₋₇₂ (ng·h/mL) | 301.06 ± 51.00 | 292.78 ± 50.00 | 103.0 | 101.00 - 105.00 |
| Cmax (ng/mL) | 9.86 ± 2.40 | 9.78 ± 2.32 | 101.0 | 95.00 - 107.00 |
| tmax (h) | 0.50 (median) | 0.50 (median) | - | - |
Data presented is for illustrative purposes and is based on a public assessment report.[4]
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the bioanalysis of ethosuximide in plasma samples for bioequivalence studies. This ensures the generation of high-quality data necessary for the regulatory approval of generic ethosuximide products, ultimately benefiting patients by providing access to safe, effective, and affordable medications.
References
- 1. fda.gov [fda.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. Limits of 80%-125% for AUC and 70%-143% for Cmax. What is the impact on bioequivalence studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethosuximide Quantification Assays: Technical Support Center
Welcome to the technical support center for ethosuximide quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of ethosuximide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for ethosuximide quantification?
A1: The most common methods for ethosuximide quantification are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzyme-multiplied immunoassay technique (EMIT).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity.[3]
Q2: What is the therapeutic range for ethosuximide?
A2: The generally accepted therapeutic range for ethosuximide in serum or plasma is 40 to 100 mcg/mL.[1] Toxic concentrations are considered to be above 120 mcg/mL.[1]
Q3: My HPLC chromatogram shows significant peak tailing for ethosuximide. What are the possible causes and solutions?
A3: Peak tailing in HPLC for ethosuximide can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column.
-
Solution: Dilute the sample or inject a smaller volume.[6]
-
-
Column Degradation: An old or contaminated column can lose its efficiency.
-
Solution: Replace the column or attempt to regenerate it according to the manufacturer's instructions.[5]
-
-
Extra-column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and ensure all fittings are properly connected to minimize dead volume.[4]
-
Q4: I am observing a poor recovery of ethosuximide during sample preparation. How can I improve it?
A4: Poor recovery is often related to the extraction procedure.
-
Suboptimal pH: The pH of the sample during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. Ethosuximide is a neutral compound, so pH adjustment might be less critical than for acidic or basic drugs.
-
Inappropriate Extraction Solvent: The choice of organic solvent in LLE is crucial. Ensure the solvent has an appropriate polarity to efficiently extract ethosuximide.
-
Insufficient Mixing/Vortexing: Ensure thorough mixing of the sample with the extraction solvent to maximize the transfer of the analyte into the organic phase.
-
SPE Cartridge Issues: For SPE, ensure the cartridge is properly conditioned and equilibrated. The choice of sorbent material is also important.
Q5: My LC-MS/MS results are showing significant matrix effects. What can I do to mitigate this?
A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS.
-
Improve Sample Cleanup: Enhance your sample preparation method to remove more interfering matrix components. This could involve a more rigorous SPE protocol or a different LLE solvent system.
-
Chromatographic Separation: Optimize the HPLC method to separate ethosuximide from co-eluting matrix components.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ethosuximide-d3) can help to compensate for matrix effects as it will be affected similarly to the analyte.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection failure. | Check autosampler and syringe for proper functioning. |
| Detector lamp is off. | Turn on the detector lamp. | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct proportions. | |
| Sample degradation. | Use fresh samples and store them appropriately. | |
| Peak Tailing | Secondary interactions with the column. | Adjust mobile phase pH (e.g., to 3.5) or use an end-capped column.[4][5][9] |
| Column overload. | Dilute the sample or reduce injection volume.[6] | |
| Column contamination or aging. | Flush the column with a strong solvent or replace it.[5] | |
| Peak Fronting | Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase. |
| Column overload. | Dilute the sample. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare mobile phase accurately and degas thoroughly. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the pump for leaks and ensure proper check valve function. | |
| Ghost Peaks | Contamination in the system. | Flush the injector, column, and detector with a strong solvent. |
| Carryover from previous injection. | Run blank injections between samples. |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | Ion suppression from matrix components. | Improve sample cleanup (e.g., use a more effective SPE protocol). |
| Suboptimal MS source parameters. | Optimize source parameters (e.g., temperature, gas flows, voltages). | |
| Inefficient ionization. | Adjust mobile phase pH or additives to promote better ionization. | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system. |
| Electrical interference. | Check for proper grounding of the instrument. | |
| Inconsistent Results | Variable matrix effects. | Use a stable isotope-labeled internal standard.[8] |
| Inconsistent sample preparation. | Ensure precise and reproducible sample handling and extraction. | |
| Instrument instability. | Allow the instrument to stabilize before analysis and monitor system suitability. |
Experimental Protocols
Detailed Methodology for HPLC-UV Quantification of Ethosuximide
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Sample Preparation (Plasma/Serum)
-
To 200 µL of plasma/serum, add 50 µL of an internal standard solution (e.g., another suitable succinimide not present in the sample).
-
Add 1 mL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 20 µL) into the HPLC system.
-
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 3.5) and an organic modifier like methanol or acetonitrile (e.g., 90:10 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 210 nm.[9]
-
-
Quantification
-
Construct a calibration curve using standards of known ethosuximide concentrations.
-
Calculate the peak area ratio of ethosuximide to the internal standard.
-
Determine the concentration of ethosuximide in the samples from the calibration curve.
-
Quantitative Data Summary
Typical HPLC-UV Method Parameters for Ethosuximide
| Parameter | Typical Value | Reference |
| Linearity Range | 2.0 - 30.0 µg/mL | [9] |
| Lower Limit of Detection (LOD) | 0.14 µg/mL | [9] |
| Lower Limit of Quantification (LLOQ) | ~1.0 µg/mL | [2] |
| Recovery | 97 - 107% | [10] |
| Inter- and Intra-day Precision (CV%) | < 15% | [11] |
Typical LC-MS/MS Method Parameters for Ethosuximide
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 60.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | |
| Recovery | ~95% | |
| Within- and Between-day Precision (CV%) | < 10% |
Visualizations
Caption: Workflow for Ethosuximide Quantification.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. Ethosuximide, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 2. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects with Ethosuximide-d5
Welcome to the Technical Support Center for bioanalytical assays using Ethosuximide-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Understanding Matrix Effects
In quantitative bioanalysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sample matrix (e.g., plasma, urine, tissue homogenate) can significantly impact the accuracy and precision of results. Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting endogenous or exogenous components. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the reliability of the quantitative data.
A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects. Ideally, the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix can be effectively normalized.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in bioanalytical LC-MS/MS assays?
A1: Matrix effects are primarily caused by co-eluting substances from the biological matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. Common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression.
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.
-
Endogenous Metabolites: A wide range of small molecules in the biological matrix can compete with the analyte for ionization.
-
Proteins: While largely removed during sample preparation, residual proteins can still contribute to matrix effects.
-
Exogenous Compounds: Co-administered drugs, their metabolites, or even contaminants from collection tubes can interfere with the analysis.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a deuterated form of ethosuximide. Its physicochemical properties are nearly identical to the unlabeled analyte. This means that during sample preparation, chromatography, and ionization, it behaves almost identically to ethosuximide. Because they co-elute, both ethosuximide and this compound are exposed to the same matrix interferences at the same time. Any ion suppression or enhancement that affects the ethosuximide signal will also affect the this compound signal to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is canceled out, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard that is not a stable isotope-labeled version of ethosuximide?
A3: While it is possible to use a structural analog as an internal standard, it is not the recommended approach for overcoming matrix effects. A structural analog may have different chromatographic retention times and ionization efficiencies compared to ethosuximide. If it does not co-elute perfectly with ethosuximide, it will not experience the same matrix effects, and therefore, will not provide accurate correction. Stable isotope-labeled internal standards like this compound are considered the "gold standard" because their behavior so closely mimics the analyte of interest.[1]
Q4: What should I do if I suspect isotopic interference between ethosuximide and this compound?
A4: Isotopic interference, or crosstalk, can occur when the isotopic cluster of the analyte contributes to the signal of the internal standard, or vice-versa. This is more common with lower mass analytes and when using internal standards with fewer deuterium labels. To address this:
-
Check for Contribution: Analyze a high-concentration standard of ethosuximide and monitor the mass transition for this compound. Do the same for a pure this compound standard, monitoring the ethosuximide transition.
-
Optimize Chromatography: Improving chromatographic separation can sometimes help resolve any interfering peaks.
-
Select Different Transitions: If possible, choose precursor-product ion transitions for both the analyte and internal standard that are less prone to overlap.
-
Correction Algorithms: Some mass spectrometry software packages have algorithms to correct for known isotopic contributions.
Troubleshooting Guide
The following table outlines common problems encountered during the use of this compound to mitigate matrix effects, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Precision and Accuracy Despite Using this compound | 1. Chromatographic Separation: Ethosuximide and this compound are not perfectly co-eluting. 2. Internal Standard Concentration: The concentration of this compound is too low or too high, leading to poor ion statistics or detector saturation. 3. Sample Preparation Variability: Inconsistent extraction recovery between the analyte and internal standard. | 1. Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to ensure co-elution. 2. Optimize IS Concentration: Select a concentration that provides a strong, but not saturating, signal. A good starting point is a concentration in the mid-range of the calibration curve. 3. Review Sample Preparation: Ensure the sample preparation method is robust and that the internal standard is added early in the process to account for all extraction steps. |
| Significant Ion Suppression Observed for Both Analyte and Internal Standard | 1. High Matrix Load: The sample preparation method is not effectively removing interfering matrix components. 2. Chromatography: The analyte and internal standard are co-eluting with a highly suppressive region of the chromatogram (e.g., where phospholipids elute). | 1. Improve Sample Preparation: Consider a more rigorous extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. 2. Modify Chromatography: Adjust the gradient to separate the analyte and internal standard from the highly suppressive regions. A divert valve can also be used to direct the highly interfering parts of the eluent to waste. |
| Variable Internal Standard Response Across Samples | 1. Inconsistent Sample Volume: Inaccurate pipetting of the sample or internal standard. 2. Matrix Effects on IS: The matrix of some samples may be significantly different, causing more pronounced ion suppression of the internal standard in those samples. 3. Adsorption: The analyte or internal standard may be adsorbing to the sample collection tubes or autosampler vials. | 1. Ensure Accurate Pipetting: Calibrate pipettes regularly and use proper pipetting techniques. 2. Investigate Matrix Differences: If certain sample types consistently show lower IS response, consider preparing matrix-matched calibrators and quality controls. 3. Use Silanized Glassware or Low-Binding Tubes: This can minimize adsorption of the analytes. |
| Apparent "Enhancement" of Analyte Signal in Some Samples | 1. Co-eluting Enhancing Compound: A component in the matrix is enhancing the ionization of the analyte more than the internal standard. 2. Crosstalk from IS: A high concentration of the internal standard may be contributing to the analyte signal. | 1. Improve Chromatographic Separation: Separate the analyte from the enhancing interference. 2. Check for Isotopic Contribution: Analyze a blank matrix spiked only with the internal standard to see if there is any signal in the analyte channel. If so, a correction may be needed, or a different MRM transition should be selected. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of ethosuximide in human plasma using this compound as an internal standard. This should be adapted and validated for specific laboratory conditions and instrumentation.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control, add 100 µL of a working solution of this compound in acetonitrile (e.g., 100 ng/mL).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ethosuximide: To be optimized this compound: To be optimized |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies for ethosuximide and this compound need to be optimized on the specific mass spectrometer being used.
Data Presentation
The effectiveness of this compound in compensating for matrix effects can be demonstrated by comparing the analytical performance with and without internal standard correction.
Table 1: Comparison of Precision and Accuracy in the Presence of Matrix Effects
| QC Level | Without Internal Standard Correction | With this compound Correction |
| Precision (%CV) | Accuracy (%) | |
| Low QC | 25.3 | 75.8 |
| Mid QC | 21.8 | 79.1 |
| High QC | 18.5 | 82.4 |
This is example data and will vary depending on the assay and matrix.
Table 2: Matrix Factor Evaluation in Different Lots of Plasma
| Plasma Lot | Matrix Factor (Ethosuximide) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| Lot 1 | 0.72 | 0.75 | 0.96 |
| Lot 2 | 0.85 | 0.88 | 0.97 |
| Lot 3 | 0.68 | 0.70 | 0.97 |
| Lot 4 | 0.91 | 0.93 | 0.98 |
| Lot 5 | 0.78 | 0.80 | 0.98 |
| Mean | 0.79 | 0.81 | 0.97 |
| %CV | 12.1 | 11.5 | 0.8 |
Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix). An IS-Normalized Matrix Factor close to 1 with a low %CV indicates effective compensation for matrix effects.
Visualizing Workflows and Concepts
DOT Language Diagrams
Caption: Mechanism of Ion Suppression due to Matrix Effects.
Caption: Bioanalytical Workflow with an Internal Standard.
Caption: Troubleshooting Logic for Inaccurate Results.
References
Technical Support Center: Optimizing Ethosuximide-d5 as an Internal Standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ethosuximide-d5 for use as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) like this compound necessary for quantitative analysis?
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration.[1][2] this compound, as a stable isotope-labeled version of Ethosuximide, is an ideal internal standard because it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization in mass spectrometry.[3][4] This helps to compensate for variations that can occur during the analytical process, such as extraction efficiency, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[1][2][4]
Q2: What are the key characteristics of a good internal standard?
A suitable internal standard should possess the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to the analyte to ensure comparable behavior during analysis.[2] Stable isotope-labeled standards like this compound are considered the gold standard.[3][4]
-
Purity: The internal standard should be of high purity and free from the unlabeled analyte to prevent interference.
-
No Interference: It should not co-elute or interfere with the detection of the target analyte or other components in the sample matrix.[1]
-
Clear Mass Difference: In mass spectrometry, the internal standard must have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.[4]
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[4]
Q3: At what stage of the experimental workflow should this compound be added?
This compound should be added as early as possible in the sample preparation process.[1][3] This ensures that it experiences the same potential for loss or variation as the analyte during all subsequent steps, including extraction, evaporation, and reconstitution.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response
Symptoms:
-
Inconsistent peak areas for this compound across the analytical batch.
-
Poor precision (%CV > 15%) for quality control samples.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Verify the calibration and performance of pipettes used for adding the internal standard. Use a precise and consistent technique for all samples. |
| Sample Preparation Variability | Ensure thorough mixing (vortexing) after adding this compound to each sample.[5] Evaluate the consistency of extraction and reconstitution steps. |
| Instrument Instability | Check for fluctuations in the LC pump flow rate or MS source conditions. Run system suitability tests to confirm instrument performance. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard.[2] Evaluate matrix effects by comparing the IS response in neat solution versus in an extracted blank matrix. Consider further sample cleanup or dilution if significant matrix effects are observed. |
| Liquid Handler Malfunction | For automated systems, investigate potential issues with specific channels or wells of the liquid handling system.[6] |
Issue 2: Poor Analyte/Internal Standard Peak Area Ratio
Symptoms:
-
Non-linear calibration curve.
-
Inaccurate quantification of quality control samples.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | The concentration of this compound should be similar to the expected concentration of the analyte in the samples.[1] If the analyte concentration is very high or low, the IS response may not be proportional. Prepare a dilution series of the internal standard to determine the optimal concentration that provides a stable and appropriate response relative to the analyte across the calibration range. |
| Ionization Competition | If the analyte and internal standard concentrations are too high, they may compete for ionization in the mass spectrometer source, leading to a non-linear response.[6] Diluting both the sample and the internal standard may alleviate this issue. |
| Cross-Contamination | Ensure that the this compound stock solution is not contaminated with the unlabeled analyte. Also, check for carryover from high-concentration samples in the injection sequence.[7] |
| Incorrect Integration | Review the peak integration parameters for both the analyte and the internal standard to ensure they are being processed correctly and consistently. |
Issue 3: this compound Signal is Too Low or Too High
Symptoms:
-
Low signal-to-noise ratio for the internal standard.
-
Detector saturation due to an excessively high internal standard signal.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of this compound is outside the optimal range for the instrument's detector. Adjust the concentration to achieve a robust signal that is well within the linear dynamic range of the mass spectrometer. |
| Poor Ionization Efficiency | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance the ionization of this compound. |
| Degradation of IS | Verify the stability of the this compound stock solution. Prepare a fresh stock solution if degradation is suspected. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and reliable signal without causing detector saturation or significant ion suppression.
Methodology:
-
Prepare a series of blank matrix samples (e.g., plasma, serum).
-
Spike a constant, mid-range concentration of Ethosuximide into each blank sample.
-
Prepare a dilution series of the this compound internal standard stock solution (e.g., 5, 10, 25, 50, 100 ng/mL).
-
Add each concentration of the this compound dilution series to a separate set of the analyte-spiked blank matrix samples.
-
Process the samples using the established sample preparation method.
-
Analyze the samples via LC-MS/MS.
-
Evaluate the peak area and signal-to-noise ratio of this compound at each concentration.
-
Select the concentration that provides a consistent and robust peak area, well within the linear range of the detector, and is comparable to the response of the analyte.
Illustrative Data for Optimal IS Concentration:
| This compound Concentration (ng/mL) | Analyte Peak Area (Arbitrary Units) | IS Peak Area (Arbitrary Units) | Analyte/IS Ratio | %CV of IS Peak Area (n=5) |
| 5 | 150,000 | 50,000 | 3.00 | 18.5 |
| 10 | 152,000 | 120,000 | 1.27 | 9.2 |
| 25 | 151,000 | 310,000 | 0.49 | 4.1 |
| 50 | 149,000 | 650,000 | 0.23 | 3.8 |
| 100 | 153,000 | 1,300,000 | 0.12 | 3.5 |
In this example, 25 ng/mL would be chosen as the optimal concentration as it provides a strong signal with low variability.
Visualizations
Caption: Experimental workflow for sample analysis using an internal standard.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards: Choosing the Right One for Your Experiment [ftp.pink-ribbon.be]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. youtube.com [youtube.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Improving peak shape and resolution for ethosuximide analysis
Welcome to the technical support center for ethosuximide analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of ethosuximide.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges encountered during ethosuximide analysis?
A1: The most frequent issues include peak tailing, poor resolution from endogenous plasma components or other co-administered drugs, and inconsistent retention times. Peak tailing is often observed in HPLC analysis due to secondary interactions with the stationary phase.
Q2: What is the pKa of ethosuximide, and how does it influence method development?
A2: Ethosuximide is a weakly acidic compound with a pKa of approximately 10.73.[1][2] This means that in typical reversed-phase HPLC mobile phases with acidic to neutral pH, ethosuximide will be in its neutral form. Understanding the pKa is crucial for optimizing mobile phase pH to control retention and improve peak shape by minimizing secondary interactions with the stationary phase.
Q3: Which chromatographic mode is best suited for ethosuximide analysis?
A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common and robust method for ethosuximide analysis, often using C8 or C18 columns.[3][4] Gas Chromatography (GC) is also a viable technique, particularly for chiral separations of ethosuximide enantiomers.[5]
Q4: How can I improve the resolution between ethosuximide and other anticonvulsant drugs in my sample?
A4: To improve resolution, you can optimize the mobile phase composition, such as the organic modifier (acetonitrile or methanol) percentage and the buffer pH. Additionally, selecting a column with a different selectivity or a smaller particle size can enhance separation efficiency. A gradient elution may also be beneficial if you are analyzing multiple drugs with a wide range of polarities.
Q5: My ethosuximide peak is showing significant tailing. What are the likely causes?
A5: Peak tailing for ethosuximide in HPLC can be caused by several factors:
-
Secondary Silanol Interactions: Interaction between the analyte and residual silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.
-
Sample Overload: Injecting too concentrated a sample.
-
Extra-column Dead Volume: Issues with tubing or connections in your HPLC system.
Troubleshooting Guides
Issue 1: Ethosuximide Peak Tailing in HPLC
dot
Caption: Troubleshooting workflow for ethosuximide peak tailing in HPLC.
Question: My ethosuximide peak is tailing. How do I fix it?
Answer:
-
Evaluate the Mobile Phase pH: Ethosuximide is a weakly acidic compound. Silanol groups on the silica backbone of the column can cause peak tailing. Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of these silanol groups, minimizing secondary interactions and improving peak shape.
-
Assess Column Health:
-
Contamination: If you are analyzing biological samples like plasma, endogenous components can accumulate on the column, leading to active sites that cause tailing. Try flushing the column with a strong solvent.
-
Age: Over time, the stationary phase can degrade. If the column is old or has been used extensively, it may need to be replaced.
-
-
Check for Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak tailing. Try diluting your sample or reducing the injection volume.
-
Minimize Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing. Ensure that all connections are secure and that the tubing length is minimized.
Issue 2: Poor Resolution of Ethosuximide
dot
Caption: Troubleshooting workflow for poor resolution in ethosuximide analysis.
Question: I am seeing co-elution of ethosuximide with an interfering peak. How can I improve the resolution?
Answer:
-
Optimize Mobile Phase Strength:
-
Isocratic Elution: If you are using an isocratic method, try adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Gradient Elution: If you are using a gradient, try making the gradient shallower to increase the separation between closely eluting peaks.
-
-
Change the Column:
-
Selectivity: If optimizing the mobile phase is not sufficient, the interfering compound may have a very similar polarity to ethosuximide. In this case, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and improve the separation.
-
Efficiency: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column will increase the column efficiency and can lead to better resolution.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Modify the Column Temperature: Changing the column temperature can alter the selectivity of the separation. Experiment with different temperatures (e.g., in 5 °C increments) to see if it improves the resolution.
Data Presentation
The following tables provide illustrative data on how different chromatographic parameters can affect the peak shape and resolution of ethosuximide.
Table 1: Effect of Mobile Phase pH on Ethosuximide Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 7.0 | 1.8 | Significant peak tailing observed. |
| 5.0 | 1.4 | Moderate peak tailing. |
| 4.0 | 1.1 | Good peak symmetry. |
| 3.0 | 1.0 | Excellent, symmetrical peak shape. |
Note: Data are illustrative and based on general chromatographic principles for weakly acidic compounds.
Table 2: Comparison of HPLC Columns for Ethosuximide Analysis
| Column | Particle Size (µm) | Resolution (Rs) with Impurity A | Peak Asymmetry Factor (As) |
| Standard C18 | 5 | 1.2 | 1.5 |
| High-Purity C18 | 3.5 | 1.8 | 1.1 |
| Phenyl-Hexyl | 3.5 | 2.5 | 1.0 |
| Sub-2 µm C18 (UHPLC) | 1.8 | 3.1 | 1.0 |
Note: Data are illustrative. Resolution and asymmetry will depend on the specific impurity and analytical conditions.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Ethosuximide in Human Plasma
This protocol is a representative method for the quantitative analysis of ethosuximide in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., mephenytoin).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 85:15 v/v).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
Protocol 2: GC-FID Analysis of Ethosuximide in Serum
This protocol outlines a general procedure for the analysis of ethosuximide in serum by gas chromatography.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum in a glass test tube, add an internal standard and 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Inject 1-2 µL into the GC system.
2. GC Conditions
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Addressing ion suppression in ethosuximide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of ethosuximide, with a specific focus on mitigating ion suppression.
Troubleshooting Guides
Issue: Low Ethosuximide Signal Intensity or High Variability in Results
This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of ethosuximide, leading to a reduced signal.
Initial Checks:
-
System Suitability: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a pure standard of ethosuximide.
-
Internal Standard (IS) Response: If using an internal standard, check its signal intensity. A suppressed IS signal that mirrors the analyte's suppression suggests a matrix effect. A stable IS signal while the analyte signal is suppressed may indicate a problem specific to the analyte.
Troubleshooting Steps:
-
Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression. Consider optimizing your sample preparation method.[1]
-
Protein Precipitation (PPT): While simple, PPT can be insufficient for removing all interfering matrix components. If you are using PPT, ensure complete precipitation and consider the choice of solvent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to find the one that best extracts ethosuximide while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing matrix interferences.[2] Select an SPE sorbent that retains ethosuximide while allowing interfering components to be washed away. Methodical elution is crucial for a clean sample.
-
-
Chromatographic Separation: Co-elution of matrix components with ethosuximide is a direct cause of ion suppression.[3][4]
-
Gradient Modification: Adjust the mobile phase gradient to better separate ethosuximide from interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, HILIC) to alter the retention and elution profile of both ethosuximide and matrix components.
-
Flow Rate: Reducing the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting interferences.[3]
-
-
Mass Spectrometer Source Optimization:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for ethosuximide analysis but can be prone to ion suppression.[1][2] If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1]
-
Source Parameters: Re-optimize source parameters such as capillary voltage, gas flow, and temperature with the specific matrix to enhance ethosuximide ionization.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ethosuximide LC-MS/MS analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as ethosuximide, caused by co-eluting components from the sample matrix (e.g., salts, phospholipids from plasma).[5][6] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[3][7]
Q2: How can I determine if ion suppression is affecting my ethosuximide analysis?
A2: A common method is the post-column infusion experiment.[3][5]
-
Continuously infuse a standard solution of ethosuximide into the MS source post-column.
-
Inject a blank matrix sample (e.g., plasma extract without ethosuximide) onto the LC system.
-
Monitor the ethosuximide signal. A dip in the signal at the retention time of ethosuximide indicates the presence of co-eluting, suppressing components from the matrix.
Q3: What are the most common sources of ion suppression in biological samples like plasma or serum?
A3: Phospholipids are a major cause of ion suppression in plasma and serum samples. Other sources include salts, proteins that were not fully removed during sample preparation, and endogenous metabolites that may co-elute with ethosuximide.
Q4: What type of internal standard is best for ethosuximide analysis to compensate for ion suppression?
A4: A stable isotope-labeled (SIL) internal standard, such as ethosuximide-d3, is the ideal choice.[8] A SIL-IS co-elutes with the analyte and is affected by ion suppression in the same way, allowing for accurate correction and reliable quantification. If a SIL-IS is not available, a structural analog that elutes close to ethosuximide can be used, but it may not compensate for matrix effects as effectively.
Q5: Can the choice of ionization mode affect ion suppression?
A5: Yes. Ethosuximide is often analyzed in positive ion mode.[2] Switching to negative ion mode, if ethosuximide can be ionized, may reduce interference as fewer matrix components are typically ionized in negative mode.[1] As mentioned earlier, APCI is generally less prone to ion suppression than ESI.[1]
Experimental Protocols
Protocol 1: Protein Precipitation for Ethosuximide in Human Plasma
This protocol is a basic sample cleanup method suitable for initial analyses.
-
To 50 µL of plasma sample, add 100 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the internal standard.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial.
-
Dilute the supernatant 10-fold with the initial mobile phase (e.g., water with 0.1% formic acid).[8]
-
Inject the diluted supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Ethosuximide in Human Plasma
This protocol provides a cleaner sample extract compared to protein precipitation.[2]
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 250 µL of the plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute ethosuximide and the internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for injection.
Quantitative Data Summary
Table 1: Ethosuximide LC-MS/MS Method Parameters from Literature
| Parameter | Method 1[2] | Method 2[9] | Method 3[8] |
| Sample Type | Human Plasma | Human Plasma | Human Plasma/Serum |
| Sample Volume | 0.25 mL | 0.25 mL | 50 µL |
| Sample Prep | Solid-Phase Extraction | Solid-Phase Extraction | Protein Precipitation |
| LC Column | Hypersil Gold C18 | Hypersil Gold C18 | Not Specified |
| Mobile Phase | Isocratic | Isocratic | Not Specified |
| Ionization | ESI | ESI | H-ESI (Positive & Negative) |
| Linear Range | 0.25-60.0 µg/mL | 0.25-60.0 µg/mL | 8.33–119 ng/mL |
| LLOQ | 0.25 µg/mL | 0.25 µg/mL | Not Specified |
| Recovery | 95.1% | 95.1% | Not Specified |
| Internal Standard | Pravastatin | Pravastatin | d3-ethosuximide |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in ethosuximide analysis.
Caption: Comparison of sample preparation methods for ethosuximide LC-MS/MS analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. waters.com [waters.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. longdom.org [longdom.org]
- 7. zefsci.com [zefsci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Ethosuximide Detection
Welcome to the technical support center for the analysis of ethosuximide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving highly sensitive and accurate measurements of ethosuximide, particularly at low concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of ethosuximide, providing potential causes and step-by-step solutions.
Issue 1: Poor Signal-to-Noise (S/N) Ratio in LC-MS/MS Analysis
-
Question: My ethosuximide peak is showing a low signal-to-noise ratio, making accurate quantification at low levels difficult. What are the possible causes and how can I improve it?
-
Answer: A low S/N ratio can be caused by several factors, including inefficient ionization, matrix effects, or suboptimal mass spectrometer settings.
-
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, temperature) are optimized for ethosuximide. ESI in positive ion mode is commonly used.[1]
-
Evaluate and Mitigate Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of ethosuximide.[2][3]
-
Assessment: Perform a post-extraction addition experiment by comparing the response of ethosuximide in a clean solvent to its response in a spiked, extracted blank matrix sample. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][5]
-
Optimize chromatographic separation to ensure ethosuximide elutes in a region with minimal co-eluting matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) if available, as it can help compensate for matrix-induced ionization variability.
-
-
-
Enhance Mass Spectrometer Sensitivity:
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize the collision energy and other MS/MS parameters for the specific ethosuximide precursor-to-product ion transition.
-
-
-
Issue 2: Inconsistent Results with Immunoassays at Low Concentrations
-
Question: I am observing high variability and poor reproducibility when measuring low concentrations of ethosuximide using an immunoassay (e.g., FPIA, EMIT). What could be the reason?
-
Answer: Immunoassays can be susceptible to interferences and cross-reactivity, which can be more pronounced at the lower end of the standard curve.
-
Troubleshooting Steps:
-
Check for Cross-Reactivity: Review the assay's package insert or literature for known cross-reactants. Metabolites of ethosuximide or other co-administered drugs could potentially interfere with the assay.
-
Verify Sample Integrity: Ensure that the serum or plasma samples are collected and stored correctly. Hemolysis or lipemia in samples can interfere with some immunoassay formats.[6] Avoid using gel-barrier tubes as they may absorb the drug.[7]
-
Calibrator and Control Performance:
-
Evaluate the performance of the low-level calibrators and quality control samples. Consistently poor recovery may indicate degradation of the standards or issues with the assay reagents.
-
Ensure that the standard curve is prepared accurately and that it brackets the expected concentration of the unknown samples.
-
-
Consider an Alternative Method: For research applications requiring very high sensitivity and specificity at low levels, consider switching to a chromatographic method like LC-MS/MS, which is generally more specific than immunoassays.[8]
-
-
Issue 3: Low Recovery of Ethosuximide During Sample Extraction
-
Question: My recovery of ethosuximide after solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is consistently low. How can I improve the extraction efficiency?
-
Answer: Low recovery can be due to suboptimal extraction parameters or issues with the reagents and materials used.
-
Troubleshooting Steps:
-
Optimize pH: The pH of the sample and extraction solvents is critical. Ethosuximide is a neutral molecule, but pH adjustments can influence the extraction of potential interferences.
-
Select Appropriate Solvents (for LLE):
-
Experiment with different organic solvents to find the one with the best partitioning coefficient for ethosuximide. Diethyl ether has been used effectively.[9]
-
Ensure adequate mixing (vortexing) and phase separation.
-
-
Optimize SPE Protocol:
-
Sorbent Selection: Choose a sorbent that provides good retention and elution characteristics for ethosuximide (e.g., a reversed-phase C18 sorbent).
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure consistent interaction with the analyte.
-
Wash Steps: The wash step is crucial to remove interferences without eluting the analyte. Use a wash solvent that is strong enough to remove unwanted components but weak enough to leave ethosuximide bound to the sorbent.
-
Elution Step: Use an appropriate elution solvent that can effectively desorb ethosuximide from the sorbent. Ensure the elution volume is sufficient for complete recovery.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic range for ethosuximide, and why is low-level detection important?
A1: The generally accepted therapeutic range for ethosuximide in serum or plasma is 40 to 100 µg/mL.[10][11][12][13][14] However, some patients may require concentrations up to 150 µg/mL for seizure control.[11] Low-level detection is important for several reasons:
-
Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion of the drug, especially during the elimination phase.
-
Pediatric Dosing: Children can have a shorter half-life of ethosuximide (30-40 hours) compared to adults (40-60 hours), necessitating careful dose monitoring.[10][12]
-
Toxicity Assessment: Monitoring for the drug in cases of suspected overdose or adverse reactions.
-
Compliance Monitoring: To ensure patients are adhering to their prescribed dosing regimen.[15]
Q2: What are the most common analytical methods for ethosuximide detection, and how do they compare in terms of sensitivity?
A2: The most common methods are immunoassays, gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Immunoassays (FPIA, EMIT): These are often used in clinical settings for therapeutic drug monitoring due to their speed and automation.[16][17] However, they may lack the sensitivity and specificity for very low-level research applications.
-
Gas Chromatography (GC): GC-based methods, often coupled with a mass spectrometer (GC-MS), offer good sensitivity and specificity. A reported limit of quantitation (LOQ) for a GC-MS method is 2.5 µg/mL in both urine and plasma.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is generally considered the gold standard for high-sensitivity and high-specificity bioanalysis. UPLC-MS/MS methods have achieved lower limits of quantification (LLOQ) of 0.25 µg/mL in human plasma.[1][18] Another study reported an LLOQ of 25 ng/mL (0.025 µg/mL) in rat serum.[19]
Q3: What are the key considerations for sample collection and handling for sensitive ethosuximide analysis?
A3: Proper sample handling is crucial for accurate results.
-
Matrix: Serum or plasma are the most common matrices.[7] Saliva can also be used to measure the free, pharmacologically active concentration of the drug.[20]
-
Collection Tubes: Do not use gel-barrier tubes, as the gel can absorb the drug over time, leading to falsely low results.[7] Red-top (no gel), lavender-top (EDTA), or green-top (heparin) tubes are suitable.[7]
-
Timing: For therapeutic drug monitoring, trough levels, collected just before the next dose, are the most reproducible.[6][7]
-
Storage: Samples are generally stable at room temperature for a few days, but for longer storage, refrigeration or freezing is recommended.[6][14]
Q4: Can other anti-epileptic drugs interfere with ethosuximide analysis?
A4:
-
Immunoassays: The specificity of the antibody used will determine the potential for cross-reactivity with other drugs or their metabolites. It is important to consult the assay's documentation.
-
Chromatographic Methods (GC, LC-MS/MS): These methods are highly specific. By optimizing the chromatographic separation and using mass spectrometric detection (especially MS/MS), it is possible to resolve ethosuximide from a multitude of other compounds, including other anti-epileptic drugs.[21] However, co-administration of drugs like carbamazepine, phenytoin, phenobarbital, or primidone can decrease ethosuximide levels in the body, while valproic acid can increase them, which is a pharmacokinetic interaction rather than an analytical interference.[7]
Data Presentation
Table 1: Comparison of Analytical Methods for Ethosuximide Detection
| Method | Typical Limit of Quantification (LOQ) | Linearity Range | Biological Matrix | Reference |
| GC-MS | 2.5 µg/mL | 5-300 µg/mL (urine), 10-250 µg/mL (plasma) | Urine, Plasma | [9] |
| UPLC-MS/MS | 0.25 µg/mL | 0.25-60.0 µg/mL | Human Plasma | [1][18] |
| HPLC-UV | 0.1 µg/mL | 0.1-25 µg/mL | Plasma, Saliva | [22] |
| EME-HPLC-UV | 0.25 µg/mL | 0.25-8.00 µg/mL | Plasma, Saliva | [23] |
| LC-MS/MS | 25 ng/mL (0.025 µg/mL) | 0-50,000 ng/mL | Rat Serum | [19] |
Experimental Protocols
Protocol 1: High-Sensitivity Ethosuximide Detection by UPLC-MS/MS
This protocol is based on a method with an LLOQ of 0.25 µg/mL in human plasma.[1][18]
-
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.25 mL of human plasma, add the internal standard (e.g., pravastatin).
-
Load the sample onto a pre-conditioned and equilibrated C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute ethosuximide and the internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
2. UPLC Conditions:
-
Column: Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase: Isocratic elution with an appropriate mixture of aqueous and organic phases (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: 0.250 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
3. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor for the specific precursor ion to product ion transition for ethosuximide and the internal standard.
-
Instrument Settings: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows, as well as compound-dependent parameters like collision energy.
-
Mandatory Visualization
Caption: Workflow for sensitive ethosuximide detection by UPLC-MS/MS.
Caption: Troubleshooting logic for low signal-to-noise in LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. extraction of drug from biological matrix.pptx [slideshare.net]
- 6. childrensmn.org [childrensmn.org]
- 7. labcorp.com [labcorp.com]
- 8. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive gas chromatographic/mass spectrometric method for the resolution and quantification of ethosuximide enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 12. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 15. Ethosuximide, Serum - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 16. Fluorescence polarization immunoassay for ethosuximide evaluated and compared with two other immunoassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethosuximide, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 18. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethosuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 21. academic.oup.com [academic.oup.com]
- 22. An innovative ethosuximide granule formulation designed for pediatric use: Comparative pharmacokinetics, safety, tolerability, and palatability profile versus reference syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Ethosuximide-d5 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethosuximide-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Improper storage temperatures can lead to degradation. Long-term storage is typically recommended at -20°C or -80°C.[1]
-
pH: Ethosuximide has been shown to be labile under acidic and alkaline conditions.[2][3] The pH of the biological matrix can therefore impact its stability.
-
Enzymatic Degradation: Biological matrices contain various enzymes that can potentially metabolize or degrade this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.[4]
-
Matrix Components: Endogenous components of the biological matrix (e.g., phospholipids) can cause ion suppression or enhancement in LC-MS/MS analysis, indirectly affecting the perceived stability and accurate quantification.
Q2: Is this compound prone to deuterium exchange?
A2: While deuterated internal standards are generally stable, the possibility of deuterium exchange with protons from the surrounding matrix or solvent exists, particularly under certain pH or temperature conditions. However, for this compound, this is less of a concern as the deuterium atoms are typically placed on stable positions of the molecule. It is crucial to source high-quality internal standards where the position of the deuterium atoms minimizes the risk of exchange.
Q3: What are the acceptable criteria for stability in bioanalytical method validation?
A3: According to regulatory guidelines, the mean concentration of the stability samples at each quality control (QC) level should be within ±15% of the nominal concentration.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (IS) Response for this compound
-
Question: My this compound (IS) peak areas are highly variable across my analytical run. What could be the cause?
-
Answer:
-
Sample Preparation Inconsistency: Ensure that the IS is added precisely and consistently to all samples, including calibration standards and quality controls. Use a calibrated pipette and ensure thorough vortexing after the addition of the IS.
-
Matrix Effects: Variations in the biological matrix between samples can lead to differential ion suppression or enhancement of the IS signal. Evaluate matrix effects by comparing the IS response in extracted blank matrix samples with that in a neat solution.
-
IS Stability: Although generally stable, degradation of the IS in the stock solution or in the biological matrix can occur. Verify the stability of your stock solution and perform stability assessments in the matrix (bench-top, freeze-thaw, long-term).
-
Instrumental Issues: Check for issues with the autosampler, injector, or mass spectrometer that could lead to inconsistent injection volumes or ionization.
-
Issue 2: Chromatographic Peak Tailing or Splitting for this compound
-
Question: I am observing poor peak shape (tailing or splitting) for my this compound peak. What are the potential causes and solutions?
-
Answer:
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion. Implement a robust sample clean-up procedure (e.g., solid-phase extraction) and use a guard column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase is properly prepared and buffered.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, the sample should be reconstituted in the initial mobile phase.
-
Column Void: A void at the head of the column can cause peak splitting. This can be caused by pressure shocks or operating at a high pH. If a void is suspected, the column may need to be replaced.
-
Data Presentation
The following tables summarize representative stability data for this compound in human plasma. The data is presented as the mean percentage deviation from the nominal concentration. Acceptance criteria for stability are typically within ±15%.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Cycle 1 (% Deviation) | Cycle 2 (% Deviation) | Cycle 3 (% Deviation) |
| Low | 50 | -2.5 | -3.1 | -4.0 |
| High | 800 | -1.8 | -2.2 | -2.9 |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| QC Level | Concentration (ng/mL) | 4 hours (% Deviation) | 8 hours (% Deviation) | 24 hours (% Deviation) |
| Low | 50 | -1.2 | -2.8 | -5.1 |
| High | 800 | -0.9 | -1.5 | -3.7 |
Table 3: Long-Term Stability of this compound in Human Plasma at -20°C
| QC Level | Concentration (ng/mL) | 1 Month (% Deviation) | 3 Months (% Deviation) | 6 Months (% Deviation) |
| Low | 50 | -3.5 | -4.8 | -6.2 |
| High | 800 | -2.1 | -3.3 | -4.5 |
Table 4: Post-Preparative Stability of this compound in Autosampler at 4°C
| QC Level | Concentration (ng/mL) | 24 hours (% Deviation) | 48 hours (% Deviation) | 72 hours (% Deviation) |
| Low | 50 | -1.8 | -3.2 | -4.9 |
| High | 800 | -1.1 | -2.5 | -3.8 |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability of this compound in Human Plasma
-
Sample Preparation:
-
Spike a pool of human plasma with this compound at two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquot the spiked plasma into multiple polypropylene tubes for each concentration level.
-
-
Baseline Analysis (Cycle 0):
-
Analyze a set of freshly prepared LQC and HQC samples (n=6 for each level) to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -20°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -20°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (typically three).
-
-
Sample Analysis:
-
After the completion of each freeze-thaw cycle, analyze a set of LQC and HQC samples (n=6 for each level).
-
-
Data Evaluation:
-
Calculate the mean concentration and percentage deviation from the baseline concentration for each QC level at each freeze-thaw cycle.
-
The stability is acceptable if the mean concentration is within ±15% of the baseline concentration.
-
Mandatory Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment of this compound.
Caption: Troubleshooting Decision Tree for Inconsistent IS Response.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Best practices for handling and storing deuterated standards
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing deuterated standards.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Symptom: You are observing high variability in your quantitative LC-MS or NMR results between analytical runs, or your results are consistently inaccurate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation of Standard | 1. Check the expiration date of the standard. 2. Review storage conditions (temperature, light exposure). 3. Prepare a fresh stock solution from a new vial of the standard and re-run the analysis.[1] | If the fresh standard resolves the issue, discard the old stock solution and ensure proper storage of the new standard. |
| Isotopic Exchange (H/D Exchange) | 1. Verify the position of the deuterium labels on the molecule. Labels on or near heteroatoms (O, N) or alpha to carbonyl groups are more susceptible to exchange.[2] 2. Analyze the mass spectrum of the standard for the presence of lower mass isotopologues. 3. Avoid storage in acidic or basic solutions.[3] | If exchange is suspected, consider using a standard with labels in more stable positions or a ¹³C-labeled standard.[2][4] |
| Differential Matrix Effects | 1. The deuterated standard and the analyte may have slightly different retention times, leading to differential ion suppression or enhancement.[5][6] 2. Perform a mixing study with a dilution matrix to assess recovery.[5] | Optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard.[6][7] |
| Impurities in the Standard | 1. Review the Certificate of Analysis (CoA) for the isotopic and chemical purity of the standard. High-purity standards (≥98% isotopic enrichment) are recommended.[8][9] 2. Unlabeled species in the standard can lead to "false positives." | Use a standard with the highest available purity. Filter the standard solution if particulate matter is observed. |
Logical Workflow for Troubleshooting Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent quantitative results.
Issue 2: Presence of Water or Other Contaminants in Deuterated Solvents
Symptom: You observe unexpected peaks in your NMR spectra, specifically a water peak, or your water-sensitive reactions are failing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hygroscopic Nature of Solvents | Most deuterated solvents are hygroscopic and readily absorb atmospheric moisture.[10] | Handle solvents under a dry, inert atmosphere (e.g., nitrogen or argon).[10][11] Use single-use ampoules when possible.[11] |
| Improper Glassware Preparation | Residual moisture on glassware can contaminate the solvent. | Dry all glassware (NMR tubes, pipettes) in an oven at ~150°C for 24 hours and cool in a desiccator before use.[10] |
| Contamination During Handling | Using contaminated pipettes or leaving the solvent bottle open to the air can introduce impurities. | Use clean, dry glassware and accessories.[10] Pre-rinse the NMR tube with the deuterated solvent to exchange protons from residual moisture on the glass surface.[10] |
| Solvent Degradation | Some solvents, like deuterated chloroform, can decompose over time to become acidic, especially when exposed to light and air.[11][12] | Store deuterated chloroform refrigerated and protected from light.[11][12] Test for acidity and neutralize with molecular sieves if necessary.[12] |
Experimental Protocol: Drying Deuterated Solvents with Molecular Sieves
-
Activate Molecular Sieves: Place 3 Å, Linde-type, cylindrical molecular sieves in a drying oven and activate according to the manufacturer's instructions. Cool them inside a desiccator before use.[13]
-
Add to Solvent: Add the activated molecular sieves to the deuterated solvent.
-
Equilibrate: Allow the solvent to stand for a few hours, agitating occasionally. This can reduce the water content to approximately 10-20 ppm.[14]
-
Transfer: Carefully decant or filter the solvent to remove any dust from the molecular sieves before use.[12]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
A: The ideal storage conditions depend on the specific compound, but general best practices are summarized below:
| Parameter | Recommendation | Rationale |
| Temperature | Varies by compound. Many are stored at 4°C or refrigerated (-5°C to 5°C).[15][16] Some may require freezing. Always check the manufacturer's recommendation. | Minimizes degradation and reduces volatility.[8] |
| Light | Store in the dark, often in amber vials.[11][12] | Prevents light-induced degradation. |
| Atmosphere | Store under an inert gas like argon or nitrogen.[8][11] | Prevents oxidation and minimizes exposure to atmospheric moisture, which can cause H/D exchange.[11] |
| Container | Use tightly sealed vials. Single-use ampoules are ideal for minimizing contamination.[11] | Prevents evaporation and contamination. |
Q2: How should I prepare a stock solution of a deuterated standard?
A: Preparing a stock solution requires precision and care to ensure accuracy and stability. It is often recommended to prepare individual stock solutions for each deuterated standard rather than a mixture.[15]
Experimental Protocol: Preparation of a Standard Stock Solution (Weighing Method)
-
Determine Concentration: Decide on the desired molar concentration of your stock solution.[17]
-
Calculate Mass: Calculate the required mass of the deuterated standard based on its molar mass and the desired concentration and volume.[17]
-
Weighing: Accurately weigh the pure substance using a high-precision analytical balance in a controlled environment.[18]
-
Dissolving: Transfer the weighed standard to a clean, calibrated volumetric flask. Add a small amount of the appropriate solvent to dissolve the solid completely.[18]
-
Dilution to Volume: Once dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask.[18]
-
Mixing: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.[18]
-
Storage: Transfer the solution to a properly labeled, airtight container and store under the recommended conditions (see Q1).
Workflow for Preparing a Standard Solution:
Caption: General workflow for preparing a standard solution.
Q3: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?
A: H/D exchange is the process where deuterium atoms on a labeled standard are replaced by protons from the surrounding environment, such as a protic solvent.[2] This can lead to a decrease in the signal of the internal standard and compromise the accuracy of your results.
Prevention Strategies:
-
Label Position: Use standards where deuterium atoms are placed on carbon atoms that are not prone to exchange. Avoid labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups.[2]
-
pH Control: Avoid storing or analyzing deuterated standards in highly acidic or basic solutions, as these conditions can catalyze H/D exchange.[3]
-
Solvent Choice: Use aprotic solvents when possible. If a protic solvent is necessary, minimize the time the standard is in solution before analysis.
-
Inert Atmosphere: Storing standards under an inert gas helps prevent interaction with atmospheric moisture.[8]
Q4: Why is the isotopic purity of a deuterated standard important?
A: Isotopic purity, or isotopic enrichment, refers to the percentage of molecules that are labeled with the stable isotope. High isotopic purity (typically recommended to be at least 98%) is crucial for several reasons:[8]
-
Minimizing Interference: High purity ensures a clear mass separation between the analyte and the standard, reducing background interference.[8]
-
Avoiding "Cross-Talk": If the standard contains a significant amount of unlabeled analyte, it can contribute to the analyte's signal, leading to inaccurate quantification.[19]
-
Ensuring Accurate Ratios: The fundamental principle of using an internal standard relies on a precise and known concentration of the labeled compound. Low purity compromises this.
Q5: Can I use a deuterated standard that is past its expiration date?
A: It is not recommended. While deuterium itself is a stable isotope and does not decay, the organic molecule it is attached to can degrade over time.[20] The expiration date provided by the manufacturer is based on stability studies. Using an expired standard can lead to inaccurate results due to potential degradation of the compound.[1] If a standard must be used after its recommended re-analysis date, its purity and concentration should be re-verified before use.[14]
References
- 1. How standard degradation can affect sample recoveries - Chromatography Forum [chromforum.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ukisotope.com [ukisotope.com]
- 12. ckgas.com [ckgas.com]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. buchem.com [buchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromservis.eu [chromservis.eu]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 19. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Validation & Comparative
The Gold Standard: Validating Analytical Methods with Ethosuximide-d5
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accuracy and reliability of quantifying therapeutic drugs are paramount. For the antiepileptic drug Ethosuximide, the choice of an appropriate internal standard (IS) is critical for a robust and validated analytical method. This guide provides a comprehensive comparison of Ethosuximide-d5, a deuterated analog of the drug, with other commonly used internal standards, supported by experimental data and detailed methodologies.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard.[1][2][3] The rationale for this preference lies in the near-identical physicochemical properties of the SIL IS to the analyte of interest.[2][4]
Key Advantages of this compound:
-
Co-elution: this compound co-elutes with Ethosuximide, meaning they experience the same chromatographic conditions and potential matrix effects simultaneously.[2][5] This co-elution is crucial for accurately compensating for variations in sample preparation, injection volume, and ionization efficiency.[1][5]
-
Reduced Variability: The use of a SIL IS significantly reduces variability caused by ion suppression or enhancement in the mass spectrometer's source, a common challenge in bioanalysis.[1][5]
-
Improved Accuracy and Precision: By effectively normalizing the analyte's response, this compound leads to superior accuracy and precision in the quantification of Ethosuximide.[4][6]
While structurally unrelated internal standards, such as Pravastatin or Mefloquine, can be used, they may not perfectly mimic the behavior of Ethosuximide during the analytical process, potentially leading to less reliable data.[1]
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance characteristics of analytical methods for Ethosuximide using this compound and other internal standards. The data is compiled from various validation studies.
Table 1: Method Validation Parameters with this compound/d3 as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 8.33 - 119 µg/mL | [1] |
| Accuracy (% Bias) | -8.6% to 9.6% | [1] |
| Intra-assay Precision (%CV) | < 9.3% | [1] |
| Inter-assay Precision (%CV) | < 7.9% | [1] |
| Lower Limit of Quantification (LLOQ) | 5.0 µg/mL | [3] |
Table 2: Method Validation Parameters with Pravastatin as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 60.0 µg/mL | [7][8] |
| Accuracy (% Within) | 10.0% | [7][8] |
| Intra-day Precision (% Within) | 10.0% | [7][8] |
| Between-day Precision (% Within) | 10.0% | [7][8] |
| Recovery (Ethosuximide) | 95.1% | [7][8] |
| Recovery (Pravastatin) | 94.4% | [7][8] |
Table 3: Method Validation Parameters with Mefloquine as Internal Standard
Note: Direct validation data for Mefloquine as an internal standard for Ethosuximide was not available in the searched literature. The table below presents typical performance for antiepileptic drug panels where Mefloquine might be used as part of a broader screen.
| Parameter | Typical Expected Performance |
| Linearity | R² > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%CV) | < 15% |
Experimental Protocols: A Step-by-Step Guide
Below are detailed methodologies for the analysis of Ethosuximide using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 100 µL of a precipitating agent (e.g., acetonitrile or methanol) containing this compound at a known concentration.
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sample preparation workflow for Ethosuximide analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Ethosuximide: Specific precursor to product ion transition is monitored.
-
This compound: Specific precursor to product ion transition is monitored.
-
General workflow for LC-MS/MS analysis.
Conclusion
The validation of an analytical method is a cornerstone of reliable drug quantification. For the analysis of Ethosuximide, the use of a stable isotope-labeled internal standard, this compound, offers significant advantages over structurally unrelated compounds. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and overall robustness of the method. While other internal standards can be employed, the data strongly supports the selection of this compound as the preferred choice for researchers, scientists, and drug development professionals seeking the highest quality bioanalytical data.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard for Ethosuximide Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-epileptic drug ethosuximide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Ethosuximide-d5, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives, supported by experimental data from published analytical methods.
The primary role of an internal standard in quantitative analysis is to compensate for the variability inherent in analytical procedures, including sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal in techniques like mass spectrometry (MS). An ideal internal standard mimics the chemical and physical properties of the analyte as closely as possible, ensuring that any experimental variations affect both the analyte and the internal standard to the same extent.
The Case for Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] By replacing five hydrogen atoms with deuterium, this compound is chemically almost identical to ethosuximide but is distinguishable by its higher mass. This near-identical nature ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. This leads to a more accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even when matrix effects are present.[3]
While SIL standards are preferred, their availability and cost can sometimes lead researchers to consider alternative structural analog internal standards. This guide compares the performance of this compound with two such alternatives reported in the literature: pravastatin and α,α-dimethyl-β-methylsuccinimide.
Performance Data Comparison
The following tables summarize the performance characteristics of analytical methods for ethosuximide quantification using this compound and other internal standards, as reported in various studies.
Table 1: Performance in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Ethosuximide with this compound IS | Ethosuximide with Pravastatin IS |
| Linearity Range | 0.62 - 40 µg/mL (as part of a multi-analyte panel) | 0.25 - 60.0 µg/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.62 µg/mL (as part of a multi-analyte panel) | 0.25 µg/mL[4][5] |
| Intra-day Precision (%CV) | < 15% (as part of a multi-analyte panel) | < 10.0%[4][5] |
| Inter-day Precision (%CV) | < 15% (as part of a multi-analyte panel) | < 10.0%[4][5] |
| Accuracy (% Bias) | Within ± 15% (as part of a multi-analyte panel) | Within ± 10.0%[4][5] |
| Recovery | Not explicitly stated for ethosuximide alone | 95.1%[4][5] |
| Matrix Effect | Acceptable (as part of a multi-analyte panel) | Not observed at the retention time of the analytes[5] |
Data for this compound is derived from a multi-analyte study and represents the general performance for all analytes in the panel.[6]
Table 2: Performance in Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Ethosuximide with α,α-dimethyl-β-methylsuccinimide IS |
| Linearity Range | 10 - 250 µg/mL (plasma), 5 - 300 µg/mL (urine)[7][8] |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/mL[7][8] |
| Precision | Method proved to be precise[7][8] |
| Reproducibility | Method proved to be reproducible[7][8] |
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard (as part of a multi-analyte panel)
A detailed protocol for a UPLC-MS/MS method for the simultaneous measurement of 13 antiepileptic drugs, including ethosuximide with its deuterated internal standard, is described. The method involves protein precipitation of whole blood samples, followed by analysis using UPLC-MS/MS. The validation of this method demonstrated acceptable accuracy, precision, limit of quantification, matrix effect, and stability for all analytes.[6]
UPLC-MS/MS Method with Pravastatin Internal Standard
This method was developed for the quantification of ethosuximide in human plasma.[4][5]
-
Sample Preparation: A simple solid-phase extraction of 0.25 mL of human plasma.[4][5]
-
Chromatography: A Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9 µm) with isocratic elution at a flow rate of 0.250 mL/min.[4][5]
-
Detection: A triple-quadrupole tandem mass spectrometer using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[4][5]
GC-MS Method with α,α-dimethyl-β-methylsuccinimide Internal Standard
This method was developed for the resolution and quantification of ethosuximide enantiomers in urine and plasma.[7][8]
-
Sample Preparation: Liquid-liquid extraction of samples with diethyl ether.[7][8]
-
Chromatography: Separation on a chiral gas chromatographic column (25QC2 / CYDEX- beta 0.25).[7][8]
-
Detection: GC/MS instrumentation in the electron impact selective-ion monitoring mode, collecting ions characteristic of both ethosuximide and the internal standard.[7][8]
Visualizing the Workflow and Rationale
The selection of an internal standard is a critical step in the development of a robust analytical method. The following diagrams illustrate the general workflow for quantitative analysis and the logical basis for choosing a stable isotope-labeled internal standard.
Figure 1. A generalized experimental workflow for the quantitative analysis of ethosuximide using an internal standard.
Figure 2. Logical relationship for the selection of an internal standard, highlighting the advantages of a SIL IS.
Conclusion
Based on the available data and established principles of analytical chemistry, this compound is the superior choice of internal standard for the quantitative analysis of ethosuximide, particularly in complex biological matrices where matrix effects are a concern. Its use in LC-MS/MS methods provides excellent accuracy and precision. While structural analogs like pravastatin and α,α-dimethyl-β-methylsuccinimide have been successfully used in validated methods, they may not offer the same level of reliability in compensating for matrix effects as a stable isotope-labeled internal standard. For the most robust and accurate quantification of ethosuximide, the use of this compound is highly recommended.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive gas chromatographic/mass spectrometric method for the resolution and quantification of ethosuximide enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ukaazpublications.com [ukaazpublications.com]
A Guide to Inter-Laboratory Cross-Validation of Ethosuximide Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of ethosuximide, a key antiepileptic drug, is critical for therapeutic drug monitoring (TDM) and clinical research. When ethosuximide concentrations are analyzed at different laboratories, it is imperative to ensure the comparability and reliability of the data. This guide provides a framework for the cross-validation of ethosuximide assays between laboratories, summarizing the performance of common analytical methods and offering a generalized protocol for conducting such studies.
Performance Characteristics of Common Ethosuximide Assays
The quantification of ethosuximide in biological matrices, primarily plasma or serum, is routinely performed using various analytical techniques. The most prevalent methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and immunoassays such as the Enzyme-Multiplied Immunoassay Technique (EMIT). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Below is a summary of typical performance characteristics for these methods as reported in the literature. It is important to note that these values are illustrative and the actual performance may vary between laboratories.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC, often coupled with UV detection, is a widely used technique for the determination of ethosuximide.[1] It offers good selectivity and is a cost-effective method for routine analysis.
| Performance Characteristic | Reported Values |
| Linearity Range | 2.0–30.0 µg/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 1000 ng/mL[4] |
| Intra-day Precision (CV%) | <15%[5] |
| Inter-day Precision (CV%) | <15%[5] |
| Accuracy | Mean inter- and intra-day accuracy <15%[5] |
| Analytical Recovery | 97% to 107%[4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS methods provide high sensitivity and specificity, making them suitable for assays requiring low detection limits and for multiplexing with other antiepileptic drugs.[1]
| Performance Characteristic | Reported Values |
| Linearity Range | 0.25–60.0 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL[6] |
| Intra-day Precision (CV%) | Within 10.0%[6] |
| Inter-day Precision (CV%) | Within 10.0%[6] |
| Accuracy | Within 10.0%[6] |
| Recovery | 95.1%[6] |
Immunoassay Methods
Commercial reagent-based immunoassays are commonly used for the analysis of ethosuximide in serum due to their speed and ease of use.[1] The Enzyme-Multiplied Immunoassay Technique (EMIT) is one such method.[7]
| Performance Characteristic | General Expectations |
| Linearity Range | Dependent on the specific kit and manufacturer |
| Lower Limit of Quantification (LLOQ) | Typically within the therapeutic range |
| Precision (CV%) | Generally <10-15% |
| Accuracy | Good correlation with chromatographic methods is expected |
| Correlation with HPLC | A correlation of 0.827 for ethosuximide has been reported[4] |
Experimental Protocol for Inter-Laboratory Cross-Validation
To formally assess the agreement of ethosuximide assays between two or more laboratories, a well-defined cross-validation protocol is essential. The following is a generalized protocol that can be adapted for specific laboratory needs.
1. Objective: To determine the comparability of an established ethosuximide assay at a reference laboratory with an assay at a comparator laboratory.
2. Materials:
-
Quality Control (QC) Samples: A minimum of three levels (low, medium, high) of QC samples prepared in the relevant biological matrix (e.g., human plasma). The concentrations should span the expected therapeutic range of ethosuximide (40-100 µg/mL).[8]
-
Clinical Study Samples: A set of at least 20 incurred samples from subjects dosed with ethosuximide, if available.
3. Procedure:
-
Sample Preparation and Blinding:
-
The reference laboratory prepares aliquots of the QC and incurred samples.
-
Samples are labeled with unique, non-informative identifiers to blind the analysts at the comparator laboratory.
-
-
Sample Analysis:
-
Both the reference and comparator laboratories analyze the blinded samples in duplicate using their respective validated standard operating procedures (SOPs).
-
Each analytical run should include a full set of calibration standards and QC samples to ensure run validity.
-
-
Data Reporting:
-
Both laboratories report the individual replicate and mean concentrations for each unknown sample.
-
The comparator laboratory remains blinded to the reference laboratory's results until all data is submitted.
-
4. Acceptance Criteria:
-
QC Samples: The mean concentration of at least two-thirds of the QC samples from the comparator laboratory should be within ±15% of the nominal concentration.
-
Incurred Samples: For at least two-thirds of the incurred samples, the percentage difference between the values obtained at the two laboratories should be within ±20% of their mean. The percentage difference is calculated as: ((Value_LabA - Value_LabB) / mean(Value_LabA, Value_LabB)) * 100.
5. Statistical Analysis:
-
Correlation and Agreement:
-
Plot the results from the comparator laboratory against the reference laboratory. A linear regression analysis should be performed, and the correlation coefficient (r) should be ≥ 0.90.
-
A Bland-Altman plot can be used to visualize the agreement between the two methods, showing the mean difference and the limits of agreement.
-
-
Paired t-test: A paired t-test can be used to determine if there is a statistically significant systematic difference between the results from the two laboratories.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the key steps in a typical inter-laboratory cross-validation study.
Caption: Workflow for Inter-Laboratory Cross-Validation of Ethosuximide Assays.
Principle of Enzyme-Multiplied Immunoassay Technique (EMIT)
For laboratories utilizing immunoassay platforms, understanding the underlying principle is crucial. The EMIT assay is a homogeneous enzyme immunoassay that relies on the competition between the drug in a sample and a drug labeled with an enzyme for a limited number of antibody binding sites.
Caption: Principle of the Enzyme-Multiplied Immunoassay Technique (EMIT).
By implementing a robust cross-validation plan, laboratories can ensure the consistency and reliability of ethosuximide measurements, which is fundamental for both clinical patient management and the integrity of research data. This guide provides the necessary framework to achieve this crucial aspect of quality assurance.
References
- 1. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethosuximide, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 8. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Ethosuximide Quantification: A Comparative Analysis of Ethosuximide-d5 and Alternative Internal Standards
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise quantification of antiepileptic drugs like ethosuximide is paramount for ensuring patient safety and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Ethosuximide-d5, is a widely accepted strategy to enhance the accuracy and precision of bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative analysis of the inter-day and intra-day precision achieved with this compound against other commonly used internal standards, supported by experimental data and detailed methodologies.
Comparative Precision of Internal Standards
The precision of an analytical method is a critical performance characteristic, indicating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The data presented below, collated from various validation studies, compares the inter-day and intra-day precision for the quantification of ethosuximide using this compound and alternative internal standards.
| Internal Standard | Matrix | Analytical Method | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) |
| This compound (or other deuterated IS) | Dried Plasma Spot | UHPLC-MS/MS | 2.1% - 18.4% | 2.1% - 13.2% |
| Pravastatin | Human Plasma | UPLC-MS/MS | < 10.0% | < 10.0%[1][2] |
| α,α-dimethyl-β-methylsuccinimide | Plasma and Urine | GC/MS | Not explicitly stated, but method showed good reproducibility.[3] | Not explicitly stated, but method showed good reproducibility.[3] |
| Method without specified IS | Human Plasma | HPLC-UV | < 2.5% | < 2.5%[1] |
| Method without specified IS | Human Plasma | HPLC-UV | ~4% | ~6.5%[1] |
Note: The precision values can vary based on the concentration of the quality control samples (low, medium, high). The ranges presented encompass the reported values across these levels.
Experimental Methodologies
The following sections detail the typical experimental protocols employed for the quantification of ethosuximide in biological matrices, providing a framework for researchers to replicate or adapt these methods.
Ethosuximide Quantification using this compound via LC-MS/MS
This method is considered the gold standard for its high selectivity and sensitivity.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 100 µL of an organic extraction solution (e.g., acetonitrile) containing the deuterated internal standard, this compound.[4]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., UHPLC reversed-phase C-18) is commonly used for separation.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
-
Injection Volume: A small volume of the extracted sample (e.g., 5-10 µL) is injected into the LC system.[4]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both ethosuximide and this compound are monitored to ensure accurate quantification.
4. Data Analysis:
-
The peak area ratio of ethosuximide to this compound is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.
-
The concentration of ethosuximide in the unknown samples is determined from the calibration curve.
Alternative Method: Ethosuximide Quantification using Pravastatin via UPLC-MS/MS
1. Sample Preparation (Solid-Phase Extraction):
-
A 0.25 mL aliquot of human plasma is used for the assay.[1][2]
-
The sample undergoes a solid-phase extraction procedure for cleanup and concentration.[1][2]
2. Ultra-Performance Liquid Chromatography (UPLC):
-
Column: A Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9 µm) is used.[1][2]
-
Elution: Isocratic elution is performed at a flow rate of 0.250 mL/min.[1][2]
3. Mass Spectrometry:
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the therapeutic action of ethosuximide, the following diagrams are provided.
Caption: Experimental workflow for ethosuximide quantification.
Caption: Mechanism of action of ethosuximide.
Conclusion
The data strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for achieving high precision in the quantification of ethosuximide. While alternative internal standards like pravastatin can also provide acceptable precision, the structural similarity of this compound to the analyte makes it the ideal choice to compensate for variability during sample preparation and analysis, ultimately leading to more reliable and robust bioanalytical data. The detailed methodologies and diagrams provided in this guide serve as a valuable resource for researchers in the field of antiepileptic drug monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethosuximide Quantification: Accuracy and Linearity with d5-Ethosuximide Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accuracy and linearity of ethosuximide quantification in human plasma using a deuterated internal standard (IS) versus a non-deuterated structural analog internal standard. The data presented is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering insights into the performance of these different approaches for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Superior Performance with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as d5-ethosuximide, is the gold standard in quantitative bioanalysis by LC-MS/MS. A deuterated internal standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-eluting nature allows it to effectively compensate for variations in extraction recovery and matrix effects, which are common challenges in complex biological samples like plasma. The result is enhanced accuracy and precision in the quantification of the target analyte.
In contrast, while structural analog internal standards are a viable alternative when a deuterated version is unavailable, they may not perfectly mimic the behavior of the analyte. Differences in retention time and susceptibility to matrix effects can lead to greater variability and potentially impact the accuracy of the results.
Quantitative Data Summary
The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for ethosuximide quantification: one employing a deuterated internal standard (Ethosuximide-d3) and the other a non-deuterated internal standard (Pravastatin).
Linearity of Ethosuximide Quantification
| Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Ethosuximide-d3 | 8.34 - 120 | > 0.99 |
| Pravastatin | 0.25 - 60.0 | > 0.99 |
Table 1: Comparison of the linear range for ethosuximide quantification using a deuterated and a non-deuterated internal standard.
Accuracy and Precision of Ethosuximide Quantification
Method with Deuterated Internal Standard (Ethosuximide-d3)
| Quality Control Sample | Nominal Conc. (µg/mL) | Mean Calculated Conc. (µg/mL) | Accuracy (% Bias) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Control 1 | 20.3 | 21.0 | +3.4 | 3.5 | 4.8 |
| Control 2 | 80.9 | 80.1 | -1.0 | 2.5 | 3.1 |
Table 2: Accuracy and precision data for the quantification of ethosuximide using Ethosuximide-d3 as an internal standard. Data is derived from a study on the quantification of 27 antiepileptics.[1]
Method with Non-Deuterated Internal Standard (Pravastatin)
| Quality Control Sample | Nominal Conc. (µg/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LQC | 0.75 | 98.7 | 4.3 | 5.1 |
| MQC | 25.0 | 102.0 | 3.1 | 3.9 |
| HQC | 50.0 | 101.4 | 2.8 | 3.5 |
Table 3: Accuracy and precision data for the quantification of ethosuximide using Pravastatin as an internal standard. The within- and between-day precision and accuracy were within 10.0%.[2][3]
Experimental Protocols
Method 1: Ethosuximide Quantification with Deuterated Internal Standard (Ethosuximide-d3)
This method is part of a broader assay for the quantification of 27 antiepileptic drugs in human plasma.
-
Sample Preparation: 50 µL of plasma is subjected to protein precipitation by adding 100 µL of acetonitrile containing the Ethosuximide-d3 internal standard. After vortexing and centrifugation, the supernatant is diluted 10-fold with the initial mobile phase before injection.
-
Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Mass Spectrometry: Detection is performed using a high-resolution accurate-mass (HRAM) mass spectrometer. Data is acquired in Full MS-ddMS2 mode.
Method 2: Ethosuximide Quantification with Non-Deuterated Internal Standard (Pravastatin)
This method was specifically developed and validated for the high-throughput quantification of ethosuximide in human plasma.[2]
-
Sample Preparation: 0.25 mL of human plasma is processed using a simple solid-phase extraction procedure.[2] Pravastatin is used as the internal standard.
-
Chromatography: Separation is achieved on a Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9 µm) with isocratic elution. The mobile phase consists of a mixture of methanol and 10 mmol/L ammonium formate in 0.2% ammonium solution (80:20, v/v) at a flow rate of 0.250 mL/min.[2][3]
-
Mass Spectrometry: A triple-quadrupole tandem mass spectrometer with electrospray ionization (ESI) is used for detection, operating in multiple reaction monitoring (MRM) mode.[2]
Visualized Workflows
Caption: Comparative experimental workflows for ethosuximide quantification.
Caption: Decision pathway for internal standard selection in ethosuximide bioanalysis.
References
A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Ethosuximide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of ethosuximide in biological matrices, with a primary focus on the Lower Limit of Quantification (LLOQ). The LLOQ is a critical performance characteristic of bioanalytical methods, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This parameter is particularly important in therapeutic drug monitoring, pharmacokinetic studies, and clinical trials to ensure reliable data.
Comparative Performance of Ethosuximide Assays
The selection of an appropriate assay for ethosuximide quantification depends on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the LLOQ and other key performance metrics of commonly employed analytical techniques.
| Analytical Method | Matrix | LLOQ (µg/mL) | Linearity Range (µg/mL) | Internal Standard | Detector |
| LC-MS/MS | Human Plasma | 0.25[1][2][3] | 0.25 - 60.0[1][2][3] | Pravastatin[1][2] | Triple-Quadrupole MS[1][2] |
| HPLC-UV | Human Plasma | 3[4] | 3 - 150[4] | Not specified | UV |
| HPLC-UV (EME) | Human Plasma & Saliva | 0.25[5] | 0.25 - 8.00[5] | Not specified | UV |
| HPLC-UV | Not specified | LLOQ not specified (LOD: 0.14)[6] | 2.0 - 30.0[6] | Not specified | UV |
| GC-MS | Plasma & Urine | 2.5[7] | 10 - 250 (Plasma) / 5 - 300 (Urine)[7] | α,α-dimethyl-β-methylsuccinimide[7] | Mass Spectrometer (EI)[7] |
| Immunoassay (EMIT) | Serum | Not specified (Therapeutic Range: 40-100)[8] | Not applicable | Not applicable | Spectrophotometer[8] |
EME: Electromembrane Extraction
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of ethosuximide in human plasma.[1][2]
Sample Preparation:
-
To 0.25 mL of human plasma, add the internal standard (pravastatin).
-
Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution (specific composition not detailed in the abstract)
-
Injection Volume: Not specified
Mass Spectrometry Conditions:
-
Instrument: Triple-quadrupole tandem mass spectrometer[1][2]
-
Ionization: Electrospray Ionization (ESI), positive mode[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible method for therapeutic drug monitoring of ethosuximide.[4]
Sample Preparation:
-
To 100 µL of human plasma, add a precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet proteins.
-
Inject the supernatant for analysis.
Chromatographic Conditions:
-
Column: Specific C18 column (details not provided in the abstract).
-
Mobile Phase: Gradient or isocratic elution with a mobile phase suitable for separating ethosuximide.
-
Flow Rate: Not specified.
-
Detection Wavelength: UV detector set at an appropriate wavelength for ethosuximide (e.g., 195 nm or 210 nm).[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is suitable for the quantification of ethosuximide, particularly for chiral separation of its enantiomers.[7]
Sample Preparation:
-
Perform liquid-liquid extraction of the plasma or urine sample with diethyl ether.
-
Add the internal standard (α,α-dimethyl-β-methylsuccinimide).
-
Evaporate the organic layer and reconstitute in a suitable solvent for injection.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., 25QC2 / CYDEX- beta 0.25)[7]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of ethosuximide enantiomers.
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI)[7]
-
Detection: Selective Ion Monitoring (SIM) of characteristic ions for ethosuximide and the internal standard.[7]
Enzyme-Multiplied Immunoassay Technique (EMIT)
A homogeneous immunoassay used for the rapid analysis of specific compounds in biological fluids.[8]
Assay Principle: The assay is based on competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PD) for antibody binding sites. Enzyme activity is proportional to the drug concentration in the sample.[8]
Procedure:
-
Serum or plasma is mixed with the EMIT reagents, which include the antibody, the enzyme-labeled drug, and the enzyme substrate.
-
The mixture is incubated, and the enzyme activity is measured spectrophotometrically by monitoring the conversion of NAD to NADH.[8]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A sensitive gas chromatographic/mass spectrometric method for the resolution and quantification of ethosuximide enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethosuximide, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
A Comparative Guide to Regulatory Bioanalytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
Navigating the regulatory landscape for bioanalytical method validation is a critical step in drug development. Ensuring that methods for quantifying drugs and their metabolites in biological samples are robust, reliable, and meet the standards of regulatory agencies is paramount for the successful submission of nonclinical and clinical trial data. This guide provides a comprehensive comparison of the key regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), with a focus on the now-harmonized ICH M10 guideline.
The ICH M10 guideline, finalized in 2022, represents a significant step towards global harmonization of bioanalytical method validation requirements, aiming to streamline drug development and reduce the need for duplicative testing for different regulatory submissions.[1][2][3][4] While the FDA and EMA have adopted the ICH M10 guideline, understanding the historical context and subtle differences that may still exist in interpretation or for specific cases is beneficial.[3][5]
This guide will delve into the core validation parameters, their acceptance criteria, and the experimental protocols required to demonstrate a method's suitability for its intended purpose.
Comparative Overview of Key Validation Parameters and Acceptance Criteria
The validation of a bioanalytical method involves a series of experiments designed to assess its performance characteristics. The following tables summarize the key parameters and their generally accepted criteria across the major regulatory guidelines, with a primary focus on the harmonized ICH M10 standard.
For Chromatographic Assays
| Validation Parameter | ICH M10 Guideline | FDA (Historical Perspective) | EMA (Historical Perspective) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.[6] | Similar to ICH M10. | Similar to ICH M10. |
| Matrix Effect | The matrix factor (MF) should be calculated for each lot of matrix. The CV of the IS-normalized MF should not be >15%. | Similar assessment of matrix effects was required. | Similar assessment of matrix effects was required.[7] |
| Calibration Curve | A minimum of 6 non-zero standards. A simple regression model is recommended. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[8] | Similar requirements. | Similar requirements. |
| Accuracy & Precision | At least 3 runs with QCs at a minimum of 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) not to exceed 15% (20% at LLOQ).[3] | Similar requirements. | Similar requirements. |
| Recovery | Recommended to be determined, but no specific acceptance criteria. Should be consistent and reproducible. | Recovery of the analyte need not be 100%, but the extent of recovery of an analyte and of the internal standard should be consistent, precise, and reproducible.[7] | The EMA guideline does not consider recovery a mandatory validation parameter.[7] |
| Stability | Freeze-thaw, short-term (bench-top), long-term, and stock solution stability should be assessed. Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. | Similar requirements. | Similar requirements. |
| Dilution Integrity | If dilution of samples is anticipated, dilution integrity should be demonstrated. Accuracy and precision of diluted QCs should be within ±15%. | Similar requirements. | Similar requirements. |
For Ligand Binding Assays (LBAs)
| Validation Parameter | ICH M10 Guideline | FDA (Historical Perspective) | EMA (Historical Perspective) |
| Specificity | The ability of the method to detect and differentiate the analyte from other substances, including related substances.[6] | Similar principles applied. | Similar principles applied. |
| Selectivity | Assessed using a minimum of 10 individual matrix sources. At least 80% of the blank samples should have a response less than the LLOQ.[8] | Similar principles applied. | Similar principles applied. |
| Calibration Curve | A minimum of 6 non-zero standards. A 4- or 5-parameter logistic model is often used. Back-calculated concentrations of standards should be within ±20% of nominal (±25% at LLOQ and ULOQ). At least 75% of standards must meet this criterion.[8] | Similar requirements. | Similar requirements. |
| Accuracy & Precision | At least 6 runs with QCs at a minimum of 5 levels (LLOQ, Low, Mid, High, ULOQ). Mean accuracy within ±20% of nominal (±25% at LLOQ and ULOQ). Precision (CV) not to exceed 20% (25% at LLOQ and ULOQ). | Similar requirements. | Similar requirements. |
| Dilution Linearity | Assessed to ensure that diluted samples have a response that is parallel to the calibration curve. | Similar requirements. | Similar requirements. |
| Stability | Similar stability assessments as for chromatographic assays, with acceptance criteria of mean concentration within ±20% of nominal. | Similar requirements. | Similar requirements. |
Experimental Protocols for Key Validation Experiments
Detailed experimental protocols are essential for ensuring the reproducibility and reliability of bioanalytical method validation. Below are outlines for key experiments.
Accuracy and Precision Assessment
Objective: To determine the closeness of agreement between the measured concentration and the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels for chromatographic assays (LLOQ, Low, Mid, and High) and five levels for LBAs (LLOQ, Low, Mid, High, and ULOQ).[3][9]
-
Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.
-
For intra-run accuracy and precision: Calculate the mean concentration and coefficient of variation (CV) for the replicates at each QC level within a single run.
-
For inter-run accuracy and precision: Calculate the overall mean concentration and CV for all replicates at each QC level across all runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ) for chromatographic assays and ±20% (±25% at LLOQ and ULOQ) for LBAs. The precision (CV) should not exceed 15% (20% at LLOQ) for chromatographic assays and 20% (25% at LLOQ and ULOQ) for LBAs.
Stability Assessment
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after they have been subjected to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected duration of sample handling.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended long-term storage temperature for a duration that meets or exceeds the time from sample collection to analysis.
-
Stock Solution Stability: Evaluate the stability of the stock solutions used to prepare calibration standards and QC samples under their storage conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration for chromatographic assays and ±20% for LBAs.
Visualizing the Bioanalytical Method Validation Workflow
The following diagrams illustrate the key stages and logical flow of the bioanalytical method validation process as outlined in the ICH M10 guideline.
Caption: High-level workflow of bioanalytical method validation.
Caption: Experimental workflow for accuracy and precision assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 4. scribd.com [scribd.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. courses.washington.edu [courses.washington.edu]
- 8. database.ich.org [database.ich.org]
- 9. idbs.com [idbs.com]
Performance of Ethosuximide-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Ethosuximide-d5 as an internal standard in the quantification of ethosuximide in various biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical component in quantitative mass spectrometry to ensure accuracy and precision by compensating for variations during sample preparation and analysis. This document summarizes experimental data from various studies, details relevant methodologies, and visually represents key processes and pathways to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Performance: this compound vs. Alternative Internal Standards
The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability. While direct comparative studies for ethosuximide are limited, the available data on methods using deuterated ethosuximide and other structural analog internal standards are presented below.
Table 1: Performance of Analytical Methods Using Deuterated Ethosuximide as an Internal Standard in Biological Matrices
| Biological Matrix | Analytical Method | Internal Standard | Linearity Range (µg/mL) | Recovery (%) | Within-Day Precision (%CV) | Between-Day Precision (%CV) |
| Whole Blood & Liver | GC-MS | Deuterated Ethosuximide | Subtherapeutic to high fatal levels | >50 | <6.28 | <14.1 (semiquantitative) |
| Plasma | LC-MS/MS | Ethosuximide-d3 | 20 - 150 | Not Reported | Not Reported | Not Reported |
Note: One study using a deuterated internal standard for ethosuximide in a GC-MS method reported the results as "semiquantitative"[1].
Table 2: Performance of Analytical Methods Using Structural Analog Internal Standards for Ethosuximide Quantification
| Biological Matrix | Analytical Method | Internal Standard | Linearity Range (µg/mL) | Recovery (%) | Within-Day Precision (%CV) | Between-Day Precision (%CV) |
| Human Plasma | UPLC-MS/MS | Pravastatin | 0.25 - 60.0 | 95.1 (Ethosuximide), 94.4 (Pravastatin) | <10.0 | <10.0 |
| Plasma | HPLC | Glutethimide | Not Reported | Not Reported | Not Reported | Not Reported |
| Urine & Plasma | GC-MS | α,α-dimethyl-β-methylsuccinimide | 5 - 300 (Urine), 10 - 250 (Plasma) | Not Reported | Not Reported | Not Reported |
While the data in Table 1 is less comprehensive, the use of a SIL-IS like this compound is generally considered superior in LC-MS/MS assays[2][3][4]. Structural analogs, while co-eluting, may exhibit different ionization efficiencies and be affected differently by matrix components, which can lead to inaccuracies[5]. A stable isotope-labeled internal standard co-elutes and is affected by matrix suppression or enhancement in the same way as the analyte, providing more reliable correction[5]. For instance, one study comparing a structural analog to a stable isotope-labeled internal standard for another drug found that only the SIL-IS could improve the method's precision and accuracy[2].
Performance in Different Biological Matrices
Plasma and Serum
Most of the available literature focuses on the quantification of ethosuximide in plasma and serum, as this is the primary matrix for therapeutic drug monitoring[6][7][8][9]. The methods detailed above, using both deuterated and structural analog internal standards, have been validated in human plasma.
Urine
Several methods have been developed for the quantification of ethosuximide and its metabolites in urine, primarily for pharmacokinetic studies. One such method utilized α,α-dimethyl-β-methylsuccinimide as an internal standard with a GC-MS system[10].
Cerebrospinal Fluid (CSF)
There is a lack of published data on the use of this compound for the quantification of ethosuximide in cerebrospinal fluid. The development of such a method would be beneficial for studies investigating the central nervous system pharmacokinetics of ethosuximide.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Method 1: UPLC-MS/MS Quantification of Ethosuximide in Human Plasma with a Structural Analog Internal Standard
-
Sample Preparation : Solid-phase extraction of 0.25 mL of human plasma.[11]
-
Internal Standard : Pravastatin.[11]
-
Chromatography :
-
Mass Spectrometry :
-
Performance :
Method 2: GC-MS Quantification of Anticonvulsants in Whole Blood with Deuterated Internal Standards
-
Sample Preparation : Solid-phase extraction of whole blood samples using Bond Elut Certify columns. Derivatization with n-iodobutane and TMAH.[1]
-
Internal Standards : Deuterated internal standards for carbamazepine, ethosuximide, phenobarbitone, phenytoin, primidone, and valproic acid.[1]
-
Chromatography :
-
Instrument : Gas chromatograph.
-
Run Time : Less than 20 minutes per injection.[1]
-
-
Mass Spectrometry :
-
Performance for Ethosuximide :
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of ethosuximide in a biological matrix using LC-MS/MS with an internal standard.
Caption: A typical bioanalytical workflow for ethosuximide quantification.
Signaling Pathway: Mechanism of Action of Ethosuximide
Ethosuximide exerts its anticonvulsant effect primarily by inhibiting T-type calcium channels in thalamic neurons. This action reduces the abnormal rhythmic firing that leads to absence seizures.
Caption: Mechanism of action of ethosuximide on T-type calcium channels.
References
- 1. Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 7. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethosuximide, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethosuximide-d5: A Guide for Laboratory Professionals
Ensuring the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethosuximide-d5, a deuterated analog of the anticonvulsant drug Ethosuximide. The following protocols are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound in a manner that is compliant with safety regulations and minimizes environmental impact.
General Disposal Principles
This compound, like its parent compound, should be handled as a chemical waste product and disposed of in accordance with all applicable federal, state, and local environmental control regulations.[1] It is imperative that this compound is not released into the environment or discharged into the sewer system.[1][2]
Disposal Procedure for Laboratory Waste
For this compound waste generated in a laboratory setting, the primary method of disposal is through an approved waste disposal plant.[2][3] The following steps should be followed:
-
Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., personal protective equipment, absorbent pads), and empty containers, in a designated and properly labeled waste container.
-
Ensure the container is suitable for chemical waste, is kept closed, and is stored in a cool, well-ventilated area away from heat and sources of ignition.[1][2]
-
-
Spill Management:
-
Waste Pickup and Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Ensure all documentation and labeling are complete and accurate as per regulatory requirements.
-
Disposal of Consumer Medicinal Waste
-
Remove from Original Container: Take the medication out of its original packaging.[5]
-
Mix with Undesirable Substance: Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5]
-
Seal in a Container: Place the mixture in a sealed plastic bag or other suitable container to prevent leakage.[5]
-
Dispose of in Household Trash: Throw the sealed container in your household trash.[5]
-
Protect Personal Information: Scratch out all personal information on the empty prescription bottle or packaging before recycling or discarding it.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data
The available safety data sheets do not provide specific quantitative limits for disposal. All disposal actions must adhere to local, state, and federal regulations, which can vary.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Mouse) | 1530 mg/kg | [1] |
Note: This table provides toxicological data for the parent compound, Ethosuximide, which should be considered when handling and disposing of this compound. This information underscores the importance of preventing environmental release.
References
Essential Safety and Operational Guide for Handling Ethosuximide-d5
This guide provides immediate safety, handling, and disposal protocols for Ethosuximide-d5, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Safety Precautions
This compound, a deuterated form of Ethosuximide, should be handled with the same precautions as its non-deuterated counterpart. Ethosuximide is classified as a hazardous substance.[1] It is harmful if swallowed, may cause harm to an unborn child, and is suspected of causing genetic defects.[1] It can also cause significant health issues, including blood cell abnormalities, liver and kidney damage, and severe allergic reactions.[2] Long-term or repeated exposure may cause damage to the blood and central nervous system (CNS).[3]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][4]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impervious gloves (e.g., nitrile) are recommended. Double gloving is advised for compounding, administering, and disposal.[1][6] |
| Eye Protection | Safety glasses or goggles | Wear safety glasses with side shields or chemical splash goggles.[1][4] |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator if working outside a chemical fume hood or if exposure limits are exceeded.[1][4] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is essential for safety.
1. Preparation and Weighing:
-
Conduct all handling of this compound powder in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Clean all equipment thoroughly after use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[7]
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.[1][7]
-
For solid spills, gently cover with a damp cloth or use a filtered vacuum to avoid dust generation.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[4][7]
-
Thoroughly clean the spill area.[7]
Occupational Exposure Limits
The following table outlines the occupational exposure limits for Ethosuximide. These should be considered for this compound as well.
| Organization | Exposure Limit (Time-Weighted Average) |
| ACGIH | 10 mg/m³ |
| France OEL | 10 mg/m³ |
| Germany (DFG) - MAK | 50 mg/m³ (inhalable fraction) |
| Greece OEL | 10 mg/m³ |
| Australia TWA | 10 mg/m³ |
| Ireland OEL | 10 mg/m³ |
| OSHA - Final PELs | 15 mg/m³ |
| Poland OEL | 10 mg/m³ |
| Belgium OEL | 10 mg/m³ |
| Portugal OEL | 10 mg/m³ |
| Spain OEL | 10 mg/m³ |
| Czech Republic OEL | 10 mg/m³ |
| Pfizer OEL | 2 mg/m³ |
| Estonia OEL | 10 mg/m³ |
| Finland OEL | 20 mg/m³ |
| Data sourced from Pfizer MSDS for Ethosuximide Capsules.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and solutions should be disposed of as hazardous chemical waste.[4]
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][7]
-
Disposal Vendor: Follow all local, state, and federal regulations for hazardous waste disposal.[8] Engage a certified chemical waste disposal company for final removal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Ethosuximide | Side Effects, Dosage, Uses, and More [healthline.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. osha.gov [osha.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. paipharma.com [paipharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
